molecular formula C11H8F4O3 B138295 Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate CAS No. 94695-50-8

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

カタログ番号: B138295
CAS番号: 94695-50-8
分子量: 264.17 g/mol
InChIキー: KWDVJYLIAJHEOW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate, also known as this compound, is a useful research compound. Its molecular formula is C11H8F4O3 and its molecular weight is 264.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4O3/c1-2-18-8(17)4-7(16)5-3-6(12)10(14)11(15)9(5)13/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDVJYLIAJHEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344983
Record name Ethyl 2,3,4,5-tetrafluorobenzoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94695-50-8
Record name Ethyl 2,3,4,5-tetrafluoro-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94695-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-oxo-(2,3,4,5-tetrafluorophenyl)propanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094695508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2,3,4,5-tetrafluorobenzoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.613
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate, a valuable fluorinated building block in medicinal chemistry and materials science. The presence of the tetrafluorophenyl moiety can impart unique properties to target molecules, including altered metabolic stability and binding affinities. This document outlines a robust synthetic pathway, provides detailed experimental protocols, and presents key characterization data.

Physicochemical Properties

PropertyValueReference
CAS Number 94695-50-8[1][2][3][4]
Molecular Formula C₁₁H₈F₄O₃[1][2]
Molecular Weight 264.17 g/mol [2]
Appearance White to very pale yellow crystal/powder[1]
Melting Point 41-44 °C[1]
Boiling Point 100 °C at 0.1 mmHg[1]

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the conversion of 2,3,4,5-tetrafluorobenzoic acid to its more reactive acyl chloride derivative, 2,3,4,5-tetrafluorobenzoyl chloride. The second step is a Claisen-type condensation reaction of the acyl chloride with a malonic ester derivative to form the target β-keto ester.

Synthesis_Pathway cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Claisen-Type Condensation Reactant1 2,3,4,5-Tetrafluorobenzoic Acid Product1 2,3,4,5-Tetrafluorobenzoyl Chloride Reactant1->Product1 SOCl₂/DMF Reagent1 Chlorinating Agent (e.g., Thionyl Chloride) Reactant2 2,3,4,5-Tetrafluorobenzoyl Chloride Product2 This compound Reactant2->Product2 1. MgCl₂, Et₃N 2. Hydrolysis Reagent2 Potassium Ethyl Malonate

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride

This procedure utilizes thionyl chloride as the chlorinating agent, a common and effective method for the synthesis of acyl chlorides.

Materials:

  • 2,3,4,5-Tetrafluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous reaction vessel with a reflux condenser and a gas outlet to neutralize HCl gas.

Procedure:

  • In a well-ventilated fume hood, charge a flame-dried reaction vessel with 2,3,4,5-tetrafluorobenzoic acid.

  • Add an excess of thionyl chloride (approximately 2-3 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (a few drops).

  • Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation.

  • The crude 2,3,4,5-tetrafluorobenzoyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Step 2: Synthesis of this compound

This procedure is adapted from a patented method and involves the reaction of the acyl chloride with potassium ethyl malonate.

Materials:

  • 2,3,4,5-Tetrafluorobenzoyl chloride

  • Potassium ethyl malonate

  • Anhydrous magnesium chloride (MgCl₂)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 1.5 M Hydrochloric acid (HCl)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, four-necked round-bottom flask equipped with a stirrer, thermometer, and addition funnel under an inert atmosphere, suspend potassium ethyl malonate and anhydrous magnesium chloride in anhydrous dichloromethane.

  • Cool the mixture to 0 °C and add triethylamine.

  • Slowly add a solution of 2,3,4,5-tetrafluorobenzoyl chloride in anhydrous dichloromethane to the cooled suspension over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully add 1.5 M hydrochloric acid to the reaction mixture, ensuring the temperature does not exceed 25 °C.

  • Separate the organic phase and wash it sequentially with 1.5 M HCl (twice) and water (twice).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield this compound as a white to pale yellow solid.

Characterization Data

While detailed experimental spectra for this compound are not widely available in the public domain, the following table summarizes the expected and reported data for its characterization.

TechniqueData
¹H NMR Expected signals for the ethyl group (triplet and quartet) and the methylene group adjacent to the carbonyls (singlet). The chemical shifts will be influenced by the electron-withdrawing tetrafluorophenyl ring.
¹³C NMR Expected signals for the carbonyl carbons (keto and ester), the carbons of the ethyl group, the methylene carbon, and the carbons of the tetrafluorophenyl ring (showing C-F coupling).
¹⁹F NMR Expected complex multiplet signals for the four non-equivalent fluorine atoms on the aromatic ring.
Infrared (IR) Expected strong absorption bands for the C=O stretching of the ketone and the ester, C-O stretching of the ester, and C-F stretching of the aromatic ring.
Mass Spectrometry Expected molecular ion peak corresponding to the molecular weight of the compound (264.17 g/mol ).

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Start Synthesized Product Purification Purification (e.g., Recrystallization, Chromatography) Start->Purification Physical Physical Characterization (Melting Point, Appearance) Purification->Physical NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Data_Analysis Data Analysis and Structure Confirmation Physical->Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final Characterized Compound Data_Analysis->Final

Caption: General workflow for the characterization of a synthesized chemical compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined synthetic route is robust and relies on well-established chemical transformations. While comprehensive, publicly available spectroscopic data is limited, the provided information on expected analytical outcomes will aid researchers in the successful identification and verification of this important fluorinated building block. This compound serves as a valuable precursor for the development of novel pharmaceuticals and advanced materials, and this guide is intended to facilitate its accessibility to the scientific community.

References

Physicochemical properties of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS Number 94695-50-8, is a fluorinated organic compound that serves as a valuable building block in synthetic chemistry. Its tetrafluorophenyl group imparts unique electronic properties and metabolic stability, making it a compound of interest in the development of novel pharmaceuticals and agrochemicals. This document provides a comprehensive overview of its physicochemical properties, spectral data, synthesis protocols, and potential applications, particularly in the field of drug discovery. The strategic incorporation of fluorine atoms can significantly enhance the biological activity and pharmacokinetic profile of a molecule.[1]

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference(s)
CAS Number 94695-50-8
Molecular Formula C₁₁H₈F₄O₃
Molecular Weight 264.18 g/mol
IUPAC Name This compound
Physical Form White to very pale yellow crystal powder
Purity ≥95% - 97%[2]
Boiling Point Not explicitly available, similar compounds boil >250°C[1]
Storage Temperature Room Temperature
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane.[1]

Spectral Data Summary

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound. While specific experimental spectra for this exact molecule are not publicly available, the following tables provide predicted data based on its structure and data from analogous compounds.[3]

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0-7.3Multiplet1HAr-H
~4.25Quartet2H-OCH₂ CH₃
~4.00Singlet2H-C(=O)CH₂ C(=O)-
~1.30Triplet3H-OCH₂CH₃

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~195 (m)C =O (Ketone)
~168C =O (Ester)
~145 (dm)C -F (Aromatic)
~140 (dm)C -F (Aromatic)
~115 (t)C -H (Aromatic)
~110 (m)C -C=O (Aromatic)
~62-OCH₂ CH₃
~46-C(=O)CH₂ C(=O)-
~14-OCH₂CH₃

Table 4: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group Assignment
~3000-3100C-H Stretch (Aromatic)
~2900-3000C-H Stretch (Aliphatic)
~1740C=O Stretch (Ester)
~1690C=O Stretch (Ketone)
~1600, ~1500C=C Stretch (Aromatic)
~1250-1000C-F Stretch

Experimental Protocols

Synthesis Protocol: Claisen Condensation

A common method for synthesizing β-keto esters like this compound is the Claisen condensation. This protocol is based on established procedures for similar compounds.

Materials:

  • Ethyl 2,3,4,5-tetrafluorobenzoate

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve sodium ethoxide in anhydrous ethanol.

  • Add a solution of ethyl acetate dropwise to the stirred ethanolic sodium ethoxide solution at room temperature.

  • Following the addition of ethyl acetate, add ethyl 2,3,4,5-tetrafluorobenzoate dropwise via the dropping funnel.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully acidify with 1 M HCl until the pH is ~5-6.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain pure this compound.

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Accurately weigh 10-20 mg of the purified product.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.[3]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]

  • Acquire ¹H and ¹³C NMR spectra using a suitable NMR spectrometer (e.g., 400 MHz).[4]

Infrared (IR) Spectroscopy:

  • As the compound is a solid, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin disk.

  • Alternatively, dissolve a small amount in a volatile solvent like dichloromethane, place a drop onto a salt plate (e.g., NaCl), and allow the solvent to evaporate.[3]

  • Obtain a background spectrum of the empty sample holder or clean salt plate.

  • Acquire the IR spectrum of the sample from 4000 to 400 cm⁻¹.[3]

Mandatory Visualizations

G General Synthesis Workflow Reactants Ethyl 2,3,4,5-tetrafluorobenzoate + Ethyl Acetate Reaction Claisen Condensation Reactants->Reaction 1. Add Reactants Base Sodium Ethoxide (Base) in Ethanol Base->Reaction 2. Initiate Reaction Workup Acidic Workup (HCl) & Extraction (Ether) Reaction->Workup 3. Quench & Isolate Purification Column Chromatography Workup->Purification 4. Crude Product Product This compound Purification->Product 5. Pure Product G Hypothetical Drug Discovery Application Workflow Start Ethyl 3-oxo-3-(2,3,4,5- tetrafluorophenyl)propanoate (Building Block) Synthesis Chemical Modification (e.g., Heterocycle formation) Start->Synthesis Library Compound Library Generation Synthesis->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Structure-Activity Relationship Preclinical Preclinical Studies (In vivo / In vitro) Lead->Preclinical Candidate Drug Candidate Preclinical->Candidate

References

An In-depth Technical Guide to Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate (CAS Number: 94695-50-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate, a fluorinated β-keto ester, is a key intermediate in the synthesis of various organic compounds, particularly in the development of fluoroquinolone antibacterials. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and methods for its purification and characterization. Furthermore, it delves into its biological significance as a precursor to potent inhibitors of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial survival. Experimental protocols for assessing its biological activity are also detailed, and its mechanism of action is visually represented.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline powder. Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Compound Identification

IdentifierValue
CAS Number 94695-50-8[1]
IUPAC Name This compound[1]
Synonyms (2,3,4,5-Tetrafluorobenzoyl)acetic acid ethyl ester, Ethyl (2,3,4,5-tetrafluorobenzoyl)acetate
Molecular Formula C₁₁H₈F₄O₃[1]
InChI Key KWDVJYLIAJHEOW-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 264.17 g/mol [1]
Appearance White to very pale yellow crystal - powder[1]
Storage Temperature Room Temperature[1]
Purity ≥97%[1]

Synthesis and Purification

The synthesis of this compound is typically achieved through a Claisen condensation reaction.

Experimental Protocol: Synthesis

This protocol is adapted from a general procedure for the synthesis of this compound from monoethyl malonate potassium salt and 2,3,4,5-tetrafluorobenzoyl chloride.[2]

Materials:

  • Monoethyl malonate potassium salt

  • Magnesium chloride (anhydrous)

  • Triethylamine (TEA)

  • Acetonitrile (anhydrous)

  • 2,3,4,5-tetrafluorobenzoyl chloride

  • Toluene

  • 1.5 M Hydrochloric acid (HCl)

  • Petroleum ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a reaction vessel, dissolve monoethyl malonate potassium salt (21.5 mmol), anhydrous magnesium chloride (25.7 mmol), and triethylamine (20.3 mmol) in anhydrous acetonitrile (70 mL).

  • Stir the reaction mixture at 10-15 °C for 2.5 hours.

  • Cool the mixture to 0 °C and slowly add a solution of 2,3,4,5-tetrafluorobenzoyl chloride (10.3 mmol) in anhydrous acetonitrile (10 mL) dropwise over 15 minutes.

  • After the addition is complete, add another portion of triethylamine (2.3 mmol).

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the volatiles under reduced pressure.

  • Add toluene (30 mL) and evaporate again under reduced pressure to azeotropically remove any remaining water.

  • Add toluene (60 mL) and carefully add 1.5 M HCl (40 mL), ensuring the temperature does not exceed 25 °C.

  • Separate the organic phase, wash it twice with 13% hydrochloric acid (50 mL each) and then twice with water (50 mL each).[3]

  • Dry the organic phase over anhydrous magnesium sulfate.[3]

  • Evaporate the solvent under reduced pressure.[3]

  • Dissolve the residue in petroleum ether (20 g), cool to 0 °C to precipitate a white flaky solid.[3]

  • Filter the solid to obtain the final product.[3]

Experimental Protocol: Purification

The crude product can be further purified by recrystallization or column chromatography.

Column Chromatography:

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. The optimal gradient should be determined by TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pack a chromatography column with the slurry.

    • Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with the mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and quality control of this compound. The following are general protocols for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Expected Signals: Signals corresponding to the ethyl group (a triplet and a quartet) and the methylene protons adjacent to the carbonyl groups are expected. The aromatic proton will appear as a multiplet due to coupling with the fluorine atoms.

¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition: Acquire the spectrum with proton decoupling.

  • Expected Signals: Signals for the carbonyl carbons of the ester and ketone, the carbons of the ethyl group, the methylene carbon, and the carbons of the tetrafluorophenyl ring are expected. The carbons attached to fluorine will show characteristic coupling patterns.

Infrared (IR) Spectroscopy
  • Sample Preparation: The spectrum can be obtained from a KBr pellet of the solid compound or as a thin film if the compound is melted.

  • Acquisition: Record the spectrum on an FTIR spectrometer.

  • Expected Absorptions: Strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups are expected, typically in the range of 1650-1750 cm⁻¹. C-F stretching vibrations will also be present.

Mass Spectrometry (MS)
  • Technique: Electrospray ionization (ESI) or another suitable soft ionization technique is recommended.

  • Analysis: Determine the molecular weight and fragmentation pattern to confirm the structure. The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ should be observed at m/z corresponding to the molecular weight of 264.17.

Biological Significance and Mechanism of Action

This compound is a valuable building block in the synthesis of fluoroquinolone antibiotics.[2] These antibiotics target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[4][5]

Role as a Fluoroquinolone Precursor

The tetrafluorobenzoyl moiety of this compound is a key structural feature in many potent fluoroquinolones. The β-keto ester functionality allows for further chemical modifications to construct the core quinolone ring system.

Mechanism of Action of Derived Fluoroquinolones

Fluoroquinolones inhibit bacterial growth by stabilizing the covalent complex formed between DNA gyrase or topoisomerase IV and the bacterial DNA. This leads to the accumulation of double-strand breaks in the DNA, ultimately causing bacterial cell death.[4][6]

Signaling Pathway Diagram: Quinolone Inhibition of DNA Gyrase

DNA_Gyrase_Inhibition Gyrase DNA Gyrase (GyrA₂GyrB₂) Gyrase_DNA Gyrase-DNA Complex Gyrase->Gyrase_DNA Binds to DNA Bacterial DNA DNA->Gyrase_DNA Cleavage Transient Double-Strand Break Gyrase_DNA->Cleavage ATP-dependent cleavage Cleavage->Gyrase_DNA Re-ligation Ternary_Complex Quinolone-Gyrase-DNA Cleavage Complex Cleavage->Ternary_Complex Quinolone Quinolone (derived from precursor) Quinolone->Ternary_Complex Stabilizes Replication_Block Replication Fork Blockage Ternary_Complex->Replication_Block Transcription_Block Transcription Inhibition Ternary_Complex->Transcription_Block DSB Accumulation of Double-Strand Breaks Replication_Block->DSB Transcription_Block->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Quinolone inhibition of DNA gyrase leads to bacterial cell death.

Experimental Protocols for Biological Activity

The inhibitory activity of compounds derived from this compound against DNA gyrase and topoisomerase IV can be assessed using the following in vitro assays.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Purified bacterial DNA gyrase

  • Assay buffer (containing ATP)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Set up reaction mixtures containing relaxed plasmid DNA, DNA gyrase, and assay buffer.

  • Add varying concentrations of the test compound to the reaction mixtures. Include a positive control (a known gyrase inhibitor) and a negative control (solvent only).

  • Incubate the reactions at the optimal temperature for the enzyme (e.g., 37 °C) for a specific time.

  • Stop the reactions by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel and visualize the DNA bands under UV light.

  • Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the negative control.

Topoisomerase IV Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

  • Catenated kinetoplast DNA (kDNA)

  • Purified bacterial topoisomerase IV

  • Assay buffer (containing ATP)

  • Test compound

  • Agarose gel electrophoresis system

  • DNA staining agent

Procedure:

  • Set up reaction mixtures containing kDNA, topoisomerase IV, and assay buffer.

  • Add varying concentrations of the test compound. Include appropriate controls.

  • Incubate the reactions at the optimal temperature for the enzyme.

  • Stop the reactions.

  • Analyze the products by agarose gel electrophoresis.

  • Stain the gel and visualize the DNA.

  • Inhibition is observed as the persistence of the high-molecular-weight catenated DNA network at the top of the gel, with a corresponding decrease in the decatenated minicircles.

Conclusion

This compound is a fundamentally important building block in medicinal chemistry, particularly for the development of fluoroquinolone antibiotics. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry methodologies. Its true value lies in its role as a precursor to compounds that target essential bacterial enzymes, offering a pathway to new and effective antibacterial agents. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

References

Spectroscopic and Spectrometric Characterization of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate is a fluorinated β-keto ester of significant interest in synthetic chemistry, particularly as a versatile building block for the synthesis of complex fluorinated molecules in the pharmaceutical and agrochemical industries. The presence of a tetrafluorophenyl group can impart unique physicochemical and biological properties to the target molecules. A thorough understanding of its spectroscopic and spectrometric characteristics is paramount for its unambiguous identification, purity assessment, and for monitoring chemical transformations.

This technical guide provides a summary of the predicted spectroscopic and spectrometric data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are also presented, along with a visual representation of the typical analytical workflow.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2 - 7.4m1HAr-H
~4.25q2H-O-CH₂ -CH₃
~3.95s2H-CO-CH₂ -CO-
~1.30t3H-O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~185 (t)Ar-C =O
~167-O-C =O
~145 (dm)C -F
~143 (dm)C -F
~141 (dm)C -F
~139 (dm)C -F
~115 (t)Ar-C -CO
~110 (m)Ar-C H
~62-O-CH₂ -CH₃
~46-CO-CH₂ -CO-
~14-O-CH₂-CH₃

Note: dm = doublet of multiplets, t = triplet, due to C-F coupling.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, relative to CFCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -138mF-3
~ -145mF-4
~ -155mF-5
~ -160mF-2
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The physical state of the sample (e.g., KBr pellet, thin film) can influence the exact peak positions and intensities.

Table 4: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100WeakAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1745StrongEster C=O stretch
~1720StrongKetone C=O stretch
~1610, ~1500MediumAromatic C=C stretch
~1250StrongC-O stretch
~1100StrongC-F stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
268Moderate[M]⁺ (Molecular Ion)
223High[M - OCH₂CH₃]⁺
195High[M - COOCH₂CH₃]⁺
177Moderate[C₆HF₄CO]⁺
149Low[C₆HF₄]⁺
45Moderate[OCH₂CH₃]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic and spectrometric data. Actual parameters may need to be optimized based on the specific instrument and sample characteristics.

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR) if quantitative analysis or precise chemical shift referencing is required.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse program (e.g., 'zg30').

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Use the same sample prepared for ¹H NMR.

    • Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (typically 128 scans or more).

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm) or the internal standard (TMS at 0.00 ppm).

  • ¹⁹F NMR Acquisition:

    • Use the same sample.

    • Acquire the spectrum using a standard fluorine pulse program.

    • Set the spectral width to cover the expected range of fluorine signals (e.g., -100 to -180 ppm).

    • Reference the spectrum to an external standard (e.g., CFCl₃ at 0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • IR Spectrum Acquisition (FT-IR):

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).

  • Ionization:

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis & Structure Elucidation synthesis Synthesis of Ethyl 3-oxo-3- (2,3,4,5-tetrafluorophenyl)propanoate purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Data Acquisition (¹H, ¹³C, ¹⁹F) sample_prep->nmr ir IR Data Acquisition sample_prep->ir ms MS Data Acquisition sample_prep->ms data_processing Data Processing & Interpretation nmr->data_processing ir->data_processing ms->data_processing structure_elucidation Structure Confirmation & Purity Assessment data_processing->structure_elucidation

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Crystal Structure of Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate: An Analogue of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The crystal structure for Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate is not publicly available in crystallographic databases. This guide provides a comprehensive analysis of the crystal structure of a closely related analogue, Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate , to illustrate the principles and data presentation requested. The methodologies and structural features described herein are representative of this class of compounds.

This technical guide offers a detailed examination of the solid-state structure of Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate, a β-keto ester of interest to researchers in medicinal chemistry and materials science. The following sections present the crystallographic data, experimental protocols for its determination, and a visualization of the experimental workflow.

Data Presentation

The crystallographic data for Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate provides a precise three-dimensional map of the molecule in the crystalline state. Key parameters are summarized in the tables below.[1]

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₁₄H₁₈O₆
Formula Weight282.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.7267 (13)
b (Å)16.584 (2)
c (Å)9.0476 (12)
β (°)100.734 (2)
Volume (ų)1433.9 (3)
Z4
Density (calculated) (Mg m⁻³)1.308
Radiation typeMo Kα
Wavelength (Å)0.71073
Data collection temperature (K)293(2)
F(000)600
h, k, l range-11 ≤ h ≤ 11, -19 ≤ k ≤ 19, -10 ≤ l ≤ 10
Reflections collected8234
Independent reflections2522 [R(int) = 0.024]
Refinement methodFull-matrix least-squares on F²
Data / restraints / params2522 / 0 / 181
Goodness-of-fit on F²1.03
Final R indices [I > 2σ(I)]R₁ = 0.043, wR₂ = 0.116
R indices (all data)R₁ = 0.058, wR₂ = 0.126

Experimental Protocols

The determination of the crystal structure of Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate involves a multi-step process, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

The synthesis of the title compound was carried out following established literature procedures.[1] Single crystals suitable for X-ray diffraction were obtained through the slow evaporation of an ethanol solution of the compound at room temperature.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a Bruker SMART CCD area-detector diffractometer. The data was collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293(2) K.[1] The structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] All hydrogen atoms were placed in idealized positions and treated as riding on their parent atoms.[1]

Visualization of Experimental Workflow

The following diagrams illustrate the key stages in the determination of the crystal structure.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Solution & Refinement start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification crystallization Slow Evaporation (Ethanol) purification->crystallization crystal Single Crystal crystallization->crystal mount Mount Crystal crystal->mount diffractometer Data Collection (Bruker SMART CCD) mount->diffractometer raw_data Raw Diffraction Data diffractometer->raw_data solve Direct Methods (SHELXS97) raw_data->solve refine Least-Squares Refinement (SHELXL97) solve->refine final_structure Final Crystal Structure refine->final_structure data_processing_workflow start Raw Diffraction Intensities data_reduction Data Reduction (SAINT) start->data_reduction structure_solution Structure Solution (Direct Methods - SHELXS97) data_reduction->structure_solution initial_model Initial Atomic Model structure_solution->initial_model refinement Full-Matrix Least-Squares Refinement on F² (SHELXL97) initial_model->refinement h_atoms Placement of H-atoms (Riding Model) refinement->h_atoms final_model Refined Structural Model refinement->final_model h_atoms->refinement validation Validation & Analysis (PLATON) final_model->validation

References

An In-depth Technical Guide to the Synthesis of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate, a valuable intermediate in pharmaceutical and agrochemical research. The document outlines the primary synthetic pathway, details the necessary starting materials, and provides step-by-step experimental protocols. Quantitative data is summarized for clarity, and key transformations are visualized to facilitate understanding.

Core Synthesis Strategy: Claisen Condensation

The principal synthetic route to this compound involves a Claisen condensation reaction. This fundamental carbon-carbon bond-forming reaction is widely employed for the synthesis of β-keto esters.[1][2][3] In this specific synthesis, a two-step approach is typically utilized, beginning with the preparation of a key precursor, 2,3,4,5-tetrafluorobenzoyl chloride, followed by its reaction with a malonic ester derivative.

Step 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride

The initial step involves the conversion of 2,3,4,5-tetrafluorobenzoic acid to its more reactive acyl chloride derivative. This transformation is crucial for activating the carboxylic acid for the subsequent condensation reaction. Various chlorinating agents can be employed, with triphosgene in the presence of a catalytic amount of N,N-dimethylformamide (DMF) being an effective method.[4]

Quantitative Data for 2,3,4,5-Tetrafluorobenzoyl Chloride Synthesis
Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)
2,3,4,5-Tetrafluorobenzoic AcidTriphosgeneDMF (5 mol%)1,2-Dichloroethane80495
Experimental Protocol: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride[4]

A solution of 2,3,4,5-tetrafluorobenzoic acid (9.7 g, 50 mmol) and N,N-dimethylformamide (0.18 g, 2.5 mmol) in 1,2-dichloroethane (50 mL) is added dropwise over 1 hour to a stirred solution of triphosgene (5.5 g, 18.5 mmol) in 1,2-dichloroethane (30 mL) at 80 °C (353 K). The reaction mixture is stirred for an additional 4 hours at the same temperature. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure to yield 2,3,4,5-tetrafluorobenzoyl chloride.

Step 2: Synthesis of this compound

The final step is the Claisen condensation of 2,3,4,5-tetrafluorobenzoyl chloride with a suitable C2-synthon. A common and effective method involves the use of the pre-formed potassium salt of monoethyl malonate in the presence of magnesium chloride and an organic base like triethylamine.[5][6]

Quantitative Data for this compound Synthesis[5]
Reactant 1Reactant 2ReagentsSolventTemperature (°C)Time (h)
2,3,4,5-Tetrafluorobenzoyl ChloridePotassium Ethyl MalonateMgCl₂, TriethylamineDichloromethane2510
Experimental Protocol: Synthesis of this compound[5]

To a stirred suspension of potassium ethyl malonate (23.8 g, 0.14 mol) in dichloromethane (190.4 g) at 0 °C are added triethylamine (35.4 g, 0.35 mol) and anhydrous magnesium chloride (6 g, 0.063 mol). 2,3,4,5-tetrafluorobenzoyl chloride (21.2 g, 0.1 mol) is then added dropwise over 30 minutes. The reaction mixture is allowed to warm to 25 °C and stirred for 10 hours. Upon completion, the reaction is quenched with 13% hydrochloric acid (2 x 50 mL) and washed with water (2 x 50 mL). The organic phase is dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by crystallization from petroleum ether to yield this compound as a white solid.

Visualizing the Synthesis Workflow

The logical progression of the synthesis, from starting materials to the final product, is illustrated in the following diagram.

Synthesis_Workflow A 2,3,4,5-Tetrafluorobenzoic Acid C 2,3,4,5-Tetrafluorobenzoyl Chloride A->C DMF (cat.) 1,2-Dichloroethane, 80°C B Triphosgene B->C E This compound C->E MgCl2, Et3N Dichloromethane, 25°C D Potassium Ethyl Malonate D->E

Caption: Synthetic pathway to the target compound.

Signaling Pathway of the Claisen Condensation

The core of this synthesis is the Claisen condensation. The following diagram illustrates the key steps of this reaction mechanism.

Claisen_Condensation cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Elimination and Product Formation A Potassium Ethyl Malonate B Enolate Intermediate A->B Base (Et3N) D Tetrahedral Intermediate B->D Nucleophilic Attack C 2,3,4,5-Tetrafluorobenzoyl Chloride C->D E Elimination of Leaving Group D->E Collapse of Intermediate F This compound E->F Final Product

Caption: Mechanism of the Claisen condensation.

References

Reactivity profile of fluorinated beta-keto esters

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity Profile of Fluorinated Beta-Keto Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Fluorinated β-keto esters have emerged as exceptionally versatile and powerful building blocks in this context. Their unique electronic properties, stemming from the presence of fluorine atoms, modulate the reactivity of the dicarbonyl system, providing access to a diverse array of complex fluorinated molecules. This guide offers a comprehensive overview of the synthesis and reactivity profile of fluorinated β-keto esters, focusing on key transformations including enolate formation, alkylation, reduction, and cyclization reactions. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a practical resource for professionals in organic synthesis and drug development.

Introduction

The strategic introduction of fluorine into drug candidates is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[1] The high electronegativity of fluorine can alter the acidity of nearby protons, influence conformational preferences, and block sites of metabolism. Fluorinated β-keto esters are particularly valuable intermediates due to the presence of multiple reactive sites: an acidic α-proton, an electrophilic keto-carbonyl, and an ester group that can be further modified.[1] The electron-withdrawing nature of the fluorine substituents significantly increases the acidity of the α-proton, facilitating enolate formation under mild conditions. This enhanced acidity and the subsequent reactivity of the enolate are central to the synthetic utility of this class of compounds. This guide will explore the key reactions that leverage this unique reactivity.

Synthesis of Fluorinated Beta-Keto Esters

The preparation of fluorinated β-keto esters can be broadly achieved through two primary strategies: the construction of the β-dicarbonyl moiety using a fluorinated precursor or the direct fluorination of a pre-existing β-keto ester.

Claisen Condensation

The most common industrial method for synthesizing γ-fluorinated β-keto esters, such as ethyl 4,4,4-trifluoroacetoacetate, is the Claisen condensation. This reaction involves the cross-condensation of a fluorinated ester (e.g., ethyl trifluoroacetate) with a non-fluorinated ester (e.g., ethyl acetate) in the presence of a strong base like sodium ethoxide.[3][4][5]

Claisen_Condensation_Workflow Workflow for Claisen Condensation start Start Materials: Ethyl Trifluoroacetate Ethyl Acetate Sodium Ethoxide reaction Claisen Condensation start->reaction 1. Base-catalyzed condensation neutralization Acidic Workup (e.g., H2SO4, Acetic Acid) reaction->neutralization 2. Neutralize enolate purification Purification: Filtration Distillation neutralization->purification 3. Isolate product Product: Ethyl 4,4,4-trifluoroacetoacetate purification->product

Caption: General workflow for synthesizing ethyl 4,4,4-trifluoroacetoacetate.

Electrophilic α-Fluorination

For the synthesis of α-fluoro-β-keto esters, the direct fluorination of a β-keto ester enolate is a common and effective strategy. This is typically achieved using an electrophilic fluorine source, such as N-fluorobenzensulfonimide (NFSI) or Selectfluor®.[1][6] The reaction can be rendered asymmetric through the use of chiral metal catalysts or organocatalysts, providing enantiomerically enriched products that are valuable for chiral drug synthesis.[1][7][8][9]

Reactivity Profile and Key Transformations

The reactivity of fluorinated β-keto esters is dominated by the chemistry of their corresponding enolates. The electron-withdrawing fluorine atoms increase the acidity of the α-hydrogens, making enolate formation more favorable than in their non-fluorinated analogs.

Reactivity_Profile Core Reactivity Pathways of Fluorinated β-Keto Esters bke Fluorinated β-Keto Ester enolate Enolate Intermediate (Base) bke->enolate Deprotonation reduction Ketone Reduction ([H]) bke->reduction alkylation α-Alkylation (R-X) enolate->alkylation cyclization Cyclization (e.g., with amidines) enolate->cyclization michael Michael Addition (to α,β-unsaturated systems) enolate->michael halogenation α-Halogenation (NXS, Selectfluor®) enolate->halogenation p_alk α-Alkylated Product alkylation->p_alk p_red β-Hydroxy Ester reduction->p_red p_cyc Fluorinated Heterocycle cyclization->p_cyc p_mic Michael Adduct michael->p_mic p_hal α,α-Dihalo Product halogenation->p_hal

Caption: Key reaction pathways stemming from fluorinated β-keto esters.

Alkylation

The enolates of fluorinated β-keto esters are excellent nucleophiles for C-C bond formation. However, their alkylation can be complex due to their ambident nature, leading to a mixture of C- and O-alkylated products. The reaction outcome is highly dependent on factors such as the solvent, counter-ion, and the nature of the electrophile. For instance, in polar aprotic solvents, the O-alkylation of ethyl 4,4,4-trifluoroacetoacetate can be reversible, ultimately leading to the thermodynamically favored C-alkylated product.[10]

Reduction of the Ketone

The stereoselective reduction of the keto group in fluorinated β-keto esters provides access to chiral fluorinated β-hydroxy esters, which are valuable building blocks. This transformation can be achieved with high diastereoselectivity and enantioselectivity using various methods.

  • Enzymatic Reduction: Ketoreductases (KREDs) have been successfully used for the dynamic reductive kinetic resolution of racemic α-fluoro-β-keto esters, yielding either syn or anti diastereomers in high enantiomeric excess.[11][12]

  • Asymmetric Hydrogenation: Ruthenium-based catalysts, particularly with chiral phosphine ligands like Difluorphos, have demonstrated outstanding performance in the asymmetric hydrogenation of β-ketoesters, including fluorinated substrates, achieving enantioselectivities up to 99%.[13]

  • Microbial Reduction: Whole-cell biotransformations, for example using Saccharomyces uvarum, can effectively reduce ethyl 4,4,4-trifluoroacetoacetate to the corresponding (R)-alcohol with high conversion and good enantiomeric excess.[14]

Table 1: Asymmetric Reduction of Fluorinated β-Keto Esters

Substrate Method Catalyst/Enzyme Product Configuration Yield (%) ee (%) Reference
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate Enzymatic KRED 110 anti (2S, 3S) Good High [11]
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate Enzymatic KRED 130 syn (2S, 3R) Good High [11]
Ethyl 4,4,4-trifluoroacetoacetate Microbial Saccharomyces uvarum (R) 85 85.2 [14]

| Various β-Keto Esters | Hydrogenation | Ru-Difluorphos | - | High | up to 99 |[13] |

Cyclization and Heterocycle Synthesis

Fluorinated β-keto esters are key precursors for the synthesis of a wide range of fluorine-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals.[15] A notable example is the reaction with N-alkylamidines to produce 2-arylpyrimidines, which have applications as herbicides.[16][17] The dicarbonyl moiety allows for condensation reactions with various binucleophiles to construct five- and six-membered ring systems.

Asymmetric Fluorination and Halogenation

The enolate of a β-keto ester can be further functionalized at the α-position. Catalytic asymmetric fluorination of cyclic β-keto esters has been achieved with high yields and excellent enantioselectivity using chiral copper-bis(oxazoline) complexes, often accelerated in continuous-flow microreactors.[7] Similarly, highly enantioselective chlorination can be performed using copper(II) triflate and a chiral spirooxazoline ligand, yielding α-chloro-β-keto esters that can undergo subsequent SN2 displacement to form other quaternary stereocenters.[18]

Table 2: Asymmetric α-Fluorination of Cyclic β-Keto Esters

Substrate Catalyst System Fluorinating Agent Yield (%) ee (%) Reference
Ethyl 1-indanone-2-carboxylate Cu(II)/diphenylamine-bis(thiazoline) NFSI High up to 99 [1]
Ethyl 1-indanone-2-carboxylate Cu(OTf)₂/diphenylamine-bis(oxazoline) NFSI up to 99 up to 99 [7]
Ethyl 2-benzyl-3-oxobutanoate Fe(III)-salan NFSI 87 94 [1]

| Acyclic α-methyl 3-oxobutanoates | Ti/TADDOL | Selectfluor® | 44-96 | 45-81 |[1] |

Experimental Protocols

Synthesis of Ethyl 4,4,4-Trifluoroacetoacetate via Claisen Condensation

Adapted from patent literature.[3]

Materials:

  • Absolute ethanol

  • 20% Sodium ethoxide in ethanol solution

  • Ethyl acetate

  • Ethyl trifluoroacetate

  • Concentrated sulfuric acid (or acetic acid)

Procedure:

  • To a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, add absolute ethanol (e.g., 200 mL), followed by the sodium ethoxide solution (e.g., 1.5 mol) and ethyl acetate (e.g., 1.2 mol) at 25 °C.

  • Cool the reaction mixture to 5-10 °C using an ice bath.

  • Begin the dropwise addition of ethyl trifluoroacetate (e.g., 1.0 mol), maintaining the internal temperature between 10-20 °C. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and warm the reaction to 60 °C. Stir at this temperature for 2 hours.

  • Cool the reaction mixture back down to 10-15 °C.

  • Slowly add concentrated sulfuric acid (e.g., 1.7 mol) dropwise to neutralize the reaction mixture, keeping the temperature between 20-30 °C.

  • After neutralization, stir the mixture at 30 °C for 2.5 hours. A precipitate of sodium sulfate will form.

Purification:

  • Filter the reaction mixture to remove the inorganic salts.

  • Wash the filter cake with a small amount of ethyl acetate.

  • Combine the filtrate and washings. The product can be purified by fractional distillation under reduced pressure.

Asymmetric Reduction of Ethyl 4,4,4-trifluoroacetoacetate

Adapted from Nie, et al.[14]

Materials:

  • Saccharomyces uvarum SW-58 whole cells (biocatalyst)

  • Phosphate buffer (pH 7.0)

  • Glucose (carbon source)

  • Ethyl 4,4,4-trifluoroacetoacetate (substrate)

  • Dibutylphthalate (organic solvent)

Procedure:

  • Prepare a biphasic system in a shake flask. The aqueous phase consists of the phosphate buffer containing the microbial cells and glucose. The organic phase is dibutylphthalate containing the substrate. A typical volume ratio of aqueous to organic phase might be 2:1.

  • Combine the aqueous and organic phases in the flask.

  • Incubate the flask on an orbital shaker at a controlled temperature (e.g., 30 °C) and shaking speed (e.g., 200 rpm) for 24-48 hours.

  • Monitor the reaction progress by taking samples from the organic phase and analyzing them by GC or HPLC.

Purification:

  • After the reaction, separate the organic layer from the aqueous layer.

  • The product, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, is concentrated in the organic phase.

  • The organic solvent can be removed under reduced pressure, and the crude product can be further purified by column chromatography or distillation.

Conclusion

Fluorinated β-keto esters are undeniably powerful and versatile intermediates in modern organic synthesis. Their unique reactivity, governed by the electronic influence of fluorine, allows for a wide range of transformations, including alkylations, stereoselective reductions, and the construction of complex heterocyclic systems. The ability to perform many of these reactions asymmetrically further enhances their value, providing efficient routes to enantiomerically pure building blocks for the pharmaceutical and agrochemical industries. As the demand for sophisticated fluorinated molecules continues to grow, the development of new synthetic methodologies starting from these valuable esters will remain an active and important area of research.

References

The Tetrafluorophenyl Moiety: A Versatile Tool in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. Among the various fluorinated motifs, the tetrafluorophenyl group stands out for its unique electronic characteristics and its growing applications in drug design and development. This technical guide provides a comprehensive overview of the role of tetrafluorophenyl compounds in medicinal chemistry, detailing their synthesis, applications as reactive intermediates, impact on biological activity, and role in advanced imaging techniques.

Physicochemical Properties and Synthetic Strategies

The tetrafluorophenyl group significantly alters the electronic nature of a molecule. The four fluorine atoms are strongly electron-withdrawing, which can influence the pKa of nearby functional groups, modulate lipophilicity, and enhance metabolic stability by blocking potential sites of oxidation.[1][2]

Table 1: Physicochemical Properties of 2,3,5,6-Tetrafluorophenol [3][4][5][6]

PropertyValue
Molecular FormulaC6H2F4O
Molecular Weight166.07 g/mol
Melting Point37-39 °C
Boiling Point140 °C
pKa5.46 ± 0.20
Water SolubilityPartly miscible

The synthesis of molecules containing the tetrafluorophenyl moiety often starts from commercially available precursors like 2,3,5,6-tetrafluorophenol. This versatile building block can be used in a variety of reactions, including etherification, esterification, and coupling reactions, to introduce the tetrafluorophenyl group into a target molecule.[1]

Tetrafluorophenyl Esters: Highly Efficient Reagents for Bioconjugation

One of the most prominent applications of the tetrafluorophenyl group in medicinal chemistry is in the form of tetrafluorophenyl (TFP) esters. These esters are highly efficient amine-reactive reagents used for the covalent attachment of molecules to primary and secondary amines, such as those found in proteins and peptides.[7][8] TFP esters offer several advantages over the more common N-hydroxysuccinimide (NHS) esters, most notably their increased stability in aqueous solutions, especially at basic pH.[8][9] This enhanced stability reduces the competing hydrolysis reaction, leading to higher and more reproducible conjugation efficiencies.[9][10]

Experimental Protocol: Conjugation of a TFP Ester to a Protein

This protocol provides a general procedure for labeling a protein with a TFP ester-functionalized molecule.

Materials:

  • Protein of interest

  • TFP ester-functionalized molecule (e.g., fluorescent dye, biotin)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the reaction buffer to a concentration of 2-10 mg/mL.

  • TFP Ester Preparation: Immediately before use, dissolve the TFP ester-functionalized molecule in anhydrous DMSO or DMF to a concentration of 10-100 mM.

  • Conjugation Reaction: While gently vortexing the protein solution, slowly add a 5- to 20-fold molar excess of the dissolved TFP ester. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Reaction Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted TFP ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by spectrophotometry or mass spectrometry.

Workflow for TFP Ester Protein Conjugation

TFP_Ester_Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Reaction Buffer Mix Mix and Incubate Protein->Mix TFP_Ester TFP Ester in Anhydrous Solvent TFP_Ester->Mix Quench Quench Reaction with Tris Buffer Mix->Quench Purify Purify Conjugate (Desalting/Dialysis) Quench->Purify Analyze Characterize (DOL) Purify->Analyze

Caption: Workflow for protein conjugation using a TFP ester.

Applications in Drug Design and Development

The incorporation of a tetrafluorophenyl group can significantly impact the biological activity and pharmacokinetic profile of a drug candidate.

Enzyme Inhibition and Kinase Inhibitors

The electron-withdrawing nature of the tetrafluorophenyl ring can be exploited in the design of enzyme inhibitors. By modifying the electronic environment of a pharmacophore, it can enhance binding affinity to the target enzyme. While specific examples of tetrafluorophenyl-containing kinase inhibitors with detailed data are emerging, the broader class of fluorinated compounds has shown significant promise. For instance, fluorinated derivatives have been developed as potent inhibitors of enzymes like secretory phospholipase A2 and various kinases.[2][11]

Table 2: Example IC50 Data for Fluorinated Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Cell LineReference
Compound 52 EGFRL858R/T790M/C797S0.55-[11]
Compound 52 Ba/F343.28Ba/F3[11]
Nilotinib Bcr-Abl<30-[11]
Dasatinib Bcr-Abl<1-[11]
Bosutinib Bcr-Abl1.2-[11]

Note: These are examples of fluorinated compounds, not all of which contain a tetrafluorophenyl group, but they illustrate the potency that can be achieved.

Experimental Protocol: EGFR Kinase Inhibition Assay (Illustrative)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against the EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Test compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound, recombinant EGFR kinase, and the peptide substrate in the kinase buffer.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the kinase detection reagent.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for a Kinase Inhibition Assay

Kinase_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Dispense Inhibitor Dilutions into 384-well Plate A->B C Add Enzyme and Substrate B->C D Initiate Reaction with ATP and Incubate C->D E Stop Reaction and Add Detection Reagents D->E F Measure Luminescence E->F G Calculate % Inhibition and Determine IC50 F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Modulation of Signaling Pathways

Tetrafluorophenyl-containing compounds can be designed to target specific components of cellular signaling pathways that are often dysregulated in diseases like cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many tumors.[12][13] Inhibitors targeting this pathway are of significant therapeutic interest. While direct modulation of this pathway by a tetrafluorophenyl compound is an area of active research, related fluorinated compounds have demonstrated the ability to interfere with this signaling cascade. For example, some compounds induce autophagy in cancer cells by downregulating the phosphorylation of Akt and mTOR.[10]

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation (Inhibition) Proliferation Cell Growth & Survival S6K->Proliferation _4EBP1->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Pharmacokinetic Properties

The introduction of a tetrafluorophenyl group can favorably alter the pharmacokinetic profile of a drug. The increased lipophilicity can improve membrane permeability and oral absorption, while the strong carbon-fluorine bonds can block metabolic hotspots, leading to increased metabolic stability and a longer half-life.[14][15] However, extensive fluorination can also sometimes lead to challenges such as increased protein binding or potential for bioaccumulation, necessitating careful optimization of the overall molecular properties.

Table 3: Example Pharmacokinetic Parameters for a Fluorophenyl-Containing Compound (LQFM020)

ParameterValue (at 9 mg/kg oral dose in rats)
Cmax16.59 µg/mL
Tmax1.66 h
AUC69.77 h*µg/mL
t1/22.5 h
Absolute Bioavailability46%

Application in Positron Emission Tomography (PET) Imaging

The tetrafluorophenyl moiety is also finding application in the development of radiotracers for Positron Emission Tomography (PET) imaging. The fluorine-18 (¹⁸F) isotope is a widely used positron emitter for PET due to its favorable half-life (109.8 minutes) and low positron energy. Tetrafluorophenyl esters can be labeled with ¹⁸F to create prosthetic groups for the efficient radiolabeling of biomolecules, such as peptides and proteins. This allows for the non-invasive in vivo imaging and quantification of biological processes, which is invaluable in drug development and clinical diagnostics.

Conclusion

Tetrafluorophenyl compounds represent a valuable and increasingly utilized class of molecules in medicinal chemistry. Their unique electronic properties and the stability of the carbon-fluorine bond offer medicinal chemists a powerful tool to fine-tune the properties of drug candidates. From serving as highly stable and reactive handles for bioconjugation to enhancing the potency and pharmacokinetic profiles of small molecule inhibitors, the tetrafluorophenyl moiety is poised to play an ever-expanding role in the discovery and development of new therapeutics and diagnostic agents. Further exploration of their potential in modulating specific signaling pathways and their application in advanced imaging techniques will undoubtedly continue to be a fruitful area of research.

References

An In-depth Technical Guide to Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate is a fluorinated β-keto ester of significant interest in synthetic and medicinal chemistry. Its tetrafluorinated phenyl ring imparts unique electronic properties and metabolic stability, making it a valuable building block, particularly in the development of novel pharmaceuticals. This guide provides a comprehensive overview of its chemical properties, a detailed representative synthesis protocol, and its known applications, with a focus on its role as a precursor to fluoroquinolone antibiotics and its potential as an inhibitor of bacterial DNA gyrase and topoisomerase IV. Due to the limited availability of primary literature on this specific compound, some data herein is presented based on established chemical principles and data from structurally related analogs.

Introduction and Historical Context

This compound, also known by its alternative name Ethyl 2,3,4,5-tetrafluorobenzoylacetate, belongs to the class of β-keto esters. These compounds are characterized by a ketone and an ester functional group separated by a methylene group, a structure that allows for a rich variety of chemical transformations. The presence of a tetrafluorophenyl moiety is particularly noteworthy. The high electronegativity of fluorine atoms can significantly influence the reactivity of the molecule and the properties of its derivatives. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

Physicochemical and Spectroscopic Data

The quantitative data for this compound is summarized below. It should be noted that detailed, publicly available spectroscopic data such as NMR and mass spectrometry peak lists are limited for this compound. The information provided is a combination of data from commercial suppliers and predicted values based on its structure.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 94695-50-8
Molecular Formula C₁₁H₈F₄O₃
Molecular Weight 264.17 g/mol
IUPAC Name This compound
Appearance White to very pale yellow crystal/powder[1]
Boiling Point 100 °C at 0.1 Torr
Purity ≥97%

Table 2: Spectroscopic Data (Predicted and General)

SpectrumPredicted/Typical Data
¹H NMR Ethyl group: Triplet (~1.3 ppm, 3H), Quartet (~4.2 ppm, 2H). Methylene group: Singlet (~4.0 ppm, 2H). Aromatic proton: Multiplet (~7.0-7.5 ppm, 1H).
¹³C NMR Ethyl group: ~14 ppm (CH₃), ~62 ppm (CH₂). Methylene group: ~45 ppm. Ketone C=O: ~190 ppm. Ester C=O: ~167 ppm. Aromatic carbons: ~110-150 ppm (with C-F couplings).
Mass Spec. (EI) M+: 264.04. Fragmentation: Loss of -OCH₂CH₃ (m/z 219), loss of -COOCH₂CH₃ (m/z 191), C₇HF₄O⁺ (m/z 179).
IR C=O (ester): ~1740 cm⁻¹. C=O (ketone): ~1715 cm⁻¹. C-F: ~1100-1300 cm⁻¹. Aromatic C=C: ~1500-1600 cm⁻¹.

Synthesis

The primary route for the synthesis of this compound is a Claisen-type condensation reaction. Below is a detailed experimental protocol representative of this synthetic approach.

General Synthesis Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Monoethyl malonate potassium salt Monoethyl malonate potassium salt Reaction_Vessel Acetonitrile MgCl₂, Et₃N Monoethyl malonate potassium salt->Reaction_Vessel 2,3,4,5-Tetrafluorobenzoyl chloride 2,3,4,5-Tetrafluorobenzoyl chloride 2,3,4,5-Tetrafluorobenzoyl chloride->Reaction_Vessel Quenching Acidic Quench Reaction_Vessel->Quenching Reaction Mixture Extraction Organic Extraction Quenching->Extraction Purification Distillation/Crystallization Extraction->Purification Final_Product Ethyl 3-oxo-3-(2,3,4,5- tetrafluorophenyl)propanoate Purification->Final_Product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Reaction: Synthesis of this compound

Materials:

  • Monoethyl malonate potassium salt

  • Magnesium chloride (anhydrous)

  • Triethylamine (Et₃N)

  • 2,3,4,5-Tetrafluorobenzoyl chloride

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Malonate Complex: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous magnesium chloride (1.2 equivalents) in anhydrous acetonitrile. To this suspension, add monoethyl malonate potassium salt (1.1 equivalents) and triethylamine (1.05 equivalents). Stir the mixture under a nitrogen atmosphere at room temperature for 2-3 hours.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 2,3,4,5-tetrafluorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous acetonitrile and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of acetonitrile).

  • Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.

Applications in Drug Development

The primary application of this compound is as a key building block in the synthesis of fluoroquinolone antibiotics. The β-keto ester moiety allows for the construction of the characteristic 4-quinolone core structure.

Role in Fluoroquinolone Synthesis

The synthesis of many fluoroquinolones involves a Gould-Jacobs type reaction. In this pathway, the β-keto ester is first reacted with an aniline derivative. The resulting enamine can then be cyclized at high temperatures to form the quinolone ring system. The tetrafluorophenyl group is a precursor to the fluorinated benzene ring portion of the final antibiotic.

Potential as a Direct Therapeutic Agent

There is evidence to suggest that compounds containing the fluorinated benzoylacetate scaffold may possess intrinsic antibacterial activity. It has been proposed that this compound and its analogs may act as inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and are the targets of fluoroquinolone antibiotics.

Table 3: Biological Activity

TargetActivityQuantitative Data
DNA Gyrase Inhibitor (Proposed)IC₅₀ not publicly available
Topoisomerase IV Inhibitor (Proposed)IC₅₀ not publicly available
Proposed Mechanism of Action

The proposed mechanism of action involves the inhibition of the ATPase activity of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. By binding to the ATP-binding site, the compound would prevent the conformational changes necessary for the enzyme to catalyze the supercoiling or decatenation of DNA.

G Inhibitor Ethyl 3-oxo-3-(2,3,4,5- tetrafluorophenyl)propanoate ATP_Binding ATP Binding Site Inhibitor->ATP_Binding Binds to Enzyme DNA Gyrase / Topoisomerase IV DNA_Supercoiling DNA Supercoiling/ Decatenation Enzyme->DNA_Supercoiling Catalyzes ATP_Binding->Enzyme ATP_Binding->DNA_Supercoiling Inhibits Replication_Blocked DNA Replication Blocked DNA_Supercoiling->Replication_Blocked Leads to Cell_Death Bacterial Cell Death Replication_Blocked->Cell_Death

Caption: Proposed mechanism of action as a bacterial enzyme inhibitor.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the field of medicinal chemistry. Its primary established role is as a precursor in the synthesis of fluoroquinolone antibiotics. Furthermore, its structural similarity to known enzyme inhibitors suggests a potential for direct therapeutic applications, a prospect that warrants further investigation. The development of detailed and publicly available spectroscopic and biological activity data would greatly benefit future research and development efforts involving this compound.

References

In-Depth Technical Guide on the Safety and Handling of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate (CAS No. 94695-50-8). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from supplier data for the compound and related chemical structures, as well as general safety protocols for handling fluorinated organic compounds.

Chemical Identification and Physical Properties

This compound is a fluorinated organic compound used as a building block in chemical synthesis.

PropertyValueSource
CAS Number 94695-50-8N/A
Molecular Formula C₁₁H₈F₄O₃N/A
Molecular Weight 268.17 g/mol N/A
Appearance White to Almost white powder to crystalTokyo Chemical Industry
Purity >98.0%(GC)Tokyo Chemical Industry
Synonyms (2,3,4,5-Tetrafluorobenzoyl)acetic Acid Ethyl Ester, Ethyl 3-Oxo-3-(2,3,4,5-tetrafluorophenyl)propionate, 3-Oxo-3-(2,3,4,5-tetrafluorophenyl)propionic Acid Ethyl EsterTokyo Chemical Industry

Hazard Identification and GHS Classification

Hazard ClassCategoryHazard Statement
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

Signal Word: Warning

Precautionary Statements: [1]

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P319Get medical help if you feel unwell.
P321Specific treatment (see supplemental first aid instruction on this label).
P332+P317If skin irritation occurs: Get medical help.
P337+P317If eye irritation persists: Get medical help.
P362+P364Take off contaminated clothing and wash it before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when handling this compound. The following are general guidelines for handling fluorinated organic compounds and should be adapted to specific laboratory conditions.

Engineering Controls
  • Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Eye Wash Station and Safety Shower: An operational eye wash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure.

PPE_Requirements cluster_ppe Personal Protective Equipment (PPE) Eye Protection Eye Protection Chemical safety goggles (minimum) Chemical safety goggles (minimum) Eye Protection->Chemical safety goggles (minimum) Face shield (for splash risk) Face shield (for splash risk) Eye Protection->Face shield (for splash risk) Hand Protection Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) Chemical-resistant gloves (e.g., Nitrile, Neoprene) Hand Protection->Chemical-resistant gloves (e.g., Nitrile, Neoprene) Consult glove manufacturer's compatibility chart Consult glove manufacturer's compatibility chart Hand Protection->Consult glove manufacturer's compatibility chart Body Protection Body Protection Laboratory coat Laboratory coat Body Protection->Laboratory coat Chemical-resistant apron (if necessary) Chemical-resistant apron (if necessary) Body Protection->Chemical-resistant apron (if necessary) Respiratory Protection Respiratory Protection Use in a fume hood is primary control Use in a fume hood is primary control Respiratory Protection->Use in a fume hood is primary control Respirator with appropriate cartridge if engineering controls are insufficient Respirator with appropriate cartridge if engineering controls are insufficient Respiratory Protection->Respirator with appropriate cartridge if engineering controls are insufficient Emergency_Response cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_first_aid First Aid Measures Exposure Exposure Skin_Contact Skin_Contact Exposure->Skin_Contact Skin Eye_Contact Eye_Contact Exposure->Eye_Contact Eyes Inhalation Inhalation Exposure->Inhalation Inhaled Ingestion Ingestion Exposure->Ingestion Ingested Flush_Skin Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Skin_Contact->Flush_Skin Flush_Eyes Immediately flush eyes with plenty of water for at least 15 minutes, aoccasionally lifting the upper and lower eyelids. Eye_Contact->Flush_Eyes Move_to_Fresh_Air Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Inhalation->Move_to_Fresh_Air Rinse_Mouth Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Flush_Skin->Medical_Attention Flush_Eyes->Medical_Attention Move_to_Fresh_Air->Medical_Attention Rinse_Mouth->Medical_Attention

References

Methodological & Application

Synthetic Routes to Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate, a valuable fluorinated building block in medicinal chemistry and materials science. The presence of the tetrafluorophenyl moiety can enhance the biological activity, metabolic stability, and pharmacokinetic properties of target molecules. Two primary synthetic strategies are presented: a malonate-based acylation and a direct Claisen condensation.

Introduction

This compound is a β-keto ester of significant interest in the synthesis of complex organic molecules. Its structural features, particularly the reactive methylene group and the electron-withdrawing tetrafluorophenyl ring, make it a versatile precursor for a variety of chemical transformations. This document outlines reliable methods for its preparation, providing detailed experimental protocols and a summary of quantitative data.

Synthetic Strategies

Two effective methods for the synthesis of this compound are detailed below. The choice of method may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Method 1: Acylation of a Malonate Derivative

This approach involves the acylation of a malonate derivative with 2,3,4,5-tetrafluorobenzoyl chloride. This method offers good control and has been described in the patent literature, suggesting its robustness for large-scale synthesis.

Method 2: Mixed Claisen Condensation

This classic approach involves the base-mediated condensation of an ester with an α-hydrogen (ethyl acetate) and an ester without an α-hydrogen (ethyl 2,3,4,5-tetrafluorobenzoate). This method is a fundamental transformation in organic synthesis.

Data Presentation

ParameterMethod 1: Malonate AcylationMethod 2: Mixed Claisen Condensation (Proposed)
Starting Materials 2,3,4,5-Tetrafluorobenzoyl chloride, Potassium ethyl malonateEthyl 2,3,4,5-tetrafluorobenzoate, Ethyl acetate
Key Reagents Magnesium chloride, TriethylamineSodium ethoxide
Solvent DichloromethaneEthanol, Diethyl ether
Reaction Temperature 0°C to 20°C0°C to reflux
Reaction Time ~15.5 hours2-4 hours
Yield High (as per patent claims)Variable, optimization may be required

Experimental Protocols

Protocol 1: Synthesis via Acylation of Potassium Ethyl Malonate

This protocol is adapted from patent literature and provides a step-by-step guide for the synthesis of the target compound.

Step 1a: Preparation of Potassium Ethyl Malonate

  • In a suitable reaction vessel, dissolve diethyl malonate (1.0 eq) in absolute ethanol.

  • Prepare a solution of potassium hydroxide (1.0 eq) in absolute ethanol.

  • Slowly add the potassium hydroxide solution to the diethyl malonate solution at 20-25°C with stirring.

  • After the addition is complete, continue stirring at this temperature for 12 hours.

  • Heat the reaction mixture to reflux (~80°C) for 1 hour.

  • Cool the mixture to below -5°C to precipitate the product.

  • Collect the white, flaky solid by filtration, wash with a small amount of cold diethyl ether, and dry to yield potassium ethyl malonate.

Step 1b: Acylation and Hydrolysis

  • In a four-necked round-bottom flask, suspend potassium ethyl malonate (1.4 eq) in dichloromethane.

  • Cool the stirred mixture to 0°C.

  • Add triethylamine (3.5 eq) and anhydrous magnesium chloride (1.68 eq).

  • Add a solution of 2,3,4,5-tetrafluorobenzoyl chloride (1.0 eq) in dichloromethane dropwise over 30 minutes.

  • Allow the reaction to warm to 20°C and stir for 15 hours.

  • Upon completion, the reaction is worked up through hydrolysis, purification, and crystallization to yield the final product.

Protocol 2: Synthesis via Mixed Claisen Condensation (Proposed)

This protocol is a proposed method based on standard Claisen condensation procedures.

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol and sodium metal (1.1 eq) to prepare sodium ethoxide in situ.

  • After all the sodium has reacted, cool the solution to 0°C.

  • Add a solution of ethyl acetate (1.0 eq) and ethyl 2,3,4,5-tetrafluorobenzoate (1.0 eq) in anhydrous diethyl ether dropwise to the stirred sodium ethoxide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench by carefully adding it to a mixture of ice and dilute acetic acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 3: Preparation of 2,3,4,5-Tetrafluorobenzoyl Chloride

This protocol describes the synthesis of a key starting material for Method 1, adapted from the literature.

  • In a 4-necked round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and condenser, charge triphosgene (0.37 eq) and 1,2-dichloroethane.

  • Heat the mixture to 80°C (353 K).

  • Prepare a solution of 2,3,4,5-tetrafluorobenzoic acid (1.0 eq) and N,N-dimethylformamide (5 mol %) in 1,2-dichloroethane.

  • Add the acid solution dropwise to the heated triphosgene mixture over 1 hour.

  • Stir the reaction mixture for an additional 4 hours at 80°C.

  • Cool the mixture to 0°C and filter to remove any solids.

  • The filtrate containing the product can be used directly or purified by distillation. A yield of up to 95% has been reported for this transformation.

Visualizations

Synthetic_Workflow cluster_prep Starting Material Preparation cluster_synthesis Synthesis of Target Molecule TFB_acid 2,3,4,5-Tetrafluorobenzoic Acid TFB_chloride 2,3,4,5-Tetrafluorobenzoyl Chloride TFB_acid->TFB_chloride Chlorinating_agent Chlorinating Agent (e.g., Triphosgene) Target_molecule Ethyl 3-oxo-3-(2,3,4,5- tetrafluorophenyl)propanoate TFB_chloride->Target_molecule Acylation (Method 1) TFB_ester Ethyl 2,3,4,5-tetrafluorobenzoate TFB_chloride->TFB_ester Esterification (optional) Malonate_deriv Potassium Ethyl Malonate TFB_ester->Target_molecule Claisen Condensation (Method 2) EtOAc Ethyl Acetate

Caption: Synthetic pathways to this compound.

Experimental_Logic Start Select Synthetic Route Method1 Method 1: Malonate Acylation Start->Method1 Method2 Method 2: Claisen Condensation Start->Method2 Prep_Chloride Prepare 2,3,4,5-Tetrafluorobenzoyl Chloride Method1->Prep_Chloride Prep_Malonate Prepare Potassium Ethyl Malonate Method1->Prep_Malonate Prep_Ester Obtain/Prepare Ethyl 2,3,4,5-tetrafluorobenzoate Method2->Prep_Ester Acylation Acylation Reaction Prep_Chloride->Acylation Prep_Malonate->Acylation Workup1 Hydrolysis and Purification Acylation->Workup1 Final_Product1 Target Molecule Workup1->Final_Product1 Condensation Claisen Condensation Reaction Prep_Ester->Condensation Workup2 Acidic Workup and Purification Condensation->Workup2 Final_Product2 Target Molecule Workup2->Final_Product2

Caption: Logical workflow for the synthesis of the target compound.

Application Notes and Protocols for the Claisen Condensation in the Synthesis of Fluorinated β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated β-keto esters are pivotal building blocks in medicinal chemistry and drug development. The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, leading to improved pharmacokinetic and pharmacodynamic properties. The Claisen condensation is a robust and widely utilized carbon-carbon bond-forming reaction for the synthesis of β-keto esters. This document provides detailed application notes and experimental protocols for the preparation of fluorinated β-keto esters via the Claisen condensation, with a focus on the synthesis of ethyl 4,4,4-trifluoroacetoacetate, a key intermediate for various pharmaceuticals and agrochemicals.[1][2]

Reaction Principle

The Claisen condensation is a base-catalyzed reaction between two ester molecules, where one ester acts as a nucleophile (after deprotonation at the α-carbon) and the other as an electrophile.[3][4] The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of an alkoxide to yield the β-keto ester.[4][5] In the context of preparing fluorinated β-keto esters, a common approach is the "crossed" Claisen condensation, where a fluorinated ester (often lacking α-protons, thus acting only as the electrophile) reacts with a non-fluorinated enolizable ester.[6] A stoichiometric amount of a strong base is required to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting ester.[3]

Reaction Scheme: Synthesis of Ethyl 4,4,4-Trifluoroacetoacetate

The following scheme illustrates the crossed Claisen condensation between ethyl trifluoroacetate and ethyl acetate to produce ethyl 4,4,4-trifluoroacetoacetate.

Claisen_Condensation_Reaction cluster_reactants Reactants cluster_products Products EtTFA Ethyl Trifluoroacetate (CF3COOEt) Product Ethyl 4,4,4-Trifluoroacetoacetate (CF3COCH2COOEt) EtTFA->Product + EtAc Ethyl Acetate (CH3COOEt) EtAc->Product + Base Sodium Ethoxide (NaOEt) Base->Product Catalyst Solvent Byproduct Ethanol (EtOH) Product->Byproduct +

Caption: Reaction scheme for the synthesis of ethyl 4,4,4-trifluoroacetoacetate.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of ethyl 4,4,4-trifluoroacetoacetate as reported in the literature.

ParameterExample 1[1]Example 2[1]
Fluorinated Ester Ethyl trifluoroacetateEthyl trifluoroacetate
Enolizable Ester Ethyl acetateEthyl acetate
Base Sodium ethoxide (15% in ethanol)Sodium ethoxide (20% in ethanol)
Solvent TetrahydrofuranAbsolute ethanol
Temperature (°C) 10-20 (addition), then 4010-20 (addition), then 60
Reaction Time (h) 42
Quenching Agent Acetic acidConcentrated sulfuric acid
Yield (%) 83.4Not specified
Purity (%) 95.5Not specified

Experimental Protocols

The following are detailed protocols for the synthesis of ethyl 4,4,4-trifluoroacetoacetate via Claisen condensation.

Protocol 1: Sodium Ethoxide in Tetrahydrofuran[1]

Materials:

  • Ethyl trifluoroacetate (99.4 g, 0.7 mol)

  • Ethyl acetate (70.4 g, 0.8 mol)

  • Sodium ethoxide solution (15% in ethanol, 385.3 g, 0.85 mol)

  • Tetrahydrofuran (100 mL)

  • Acetic acid (54 g, 0.9 mol)

  • Ethyl acetate (for washing)

Equipment:

  • Reactor vessel with stirring, cooling, and addition funnel

  • Filtration apparatus

  • Vacuum distillation setup

Procedure:

  • To a reactor at 25 °C, add 100 mL of tetrahydrofuran, 385.3 g of 15% sodium ethoxide in ethanol solution, and 70.4 g of ethyl acetate.

  • Cool the reaction mixture to 5-10 °C.

  • Slowly add 99.4 g of ethyl trifluoroacetate dropwise, maintaining the temperature between 10-20 °C.

  • After the addition is complete, raise the temperature to 40 °C and stir for 4 hours.

  • Cool the reaction mixture to 10-15 °C.

  • Add 54 g of acetic acid dropwise, keeping the temperature between 20-30 °C.

  • After the addition, stir the mixture at 35 °C for 2 hours.

  • Filter the resulting suspension to remove the sodium acetate precipitate.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings and perform vacuum distillation to obtain ethyl 4,4,4-trifluoroacetoacetate.

Protocol 2: Sodium Ethoxide in Ethanol[1]

Materials:

  • Ethyl trifluoroacetate (142 g, 1.0 mol)

  • Ethyl acetate (105.6 g, 1.2 mol)

  • Sodium ethoxide solution (20% in ethanol, 510 g, 1.5 mol)

  • Absolute ethanol (200 mL)

  • Concentrated sulfuric acid (166.6 g, 1.7 mol)

Equipment:

  • Reactor vessel with stirring, cooling, and addition funnel

  • Filtration apparatus

  • Vacuum distillation setup

Procedure:

  • To a reactor at 25 °C, add 200 mL of absolute ethanol, 510 g of 20% sodium ethoxide in ethanol solution, and 105.6 g of ethyl acetate.

  • Cool the reaction mixture to 5-10 °C.

  • Slowly add 142 g of ethyl trifluoroacetate dropwise, maintaining the temperature between 10-20 °C.

  • After the addition is complete, raise the temperature to 60 °C and stir for 2 hours.

  • Cool the reaction mixture to 10-15 °C.

  • Add 166.6 g of concentrated sulfuric acid dropwise, keeping the temperature between 20-30 °C.

  • After the addition, stir the mixture at 30 °C for 2.5 hours.

  • Filter the suspension to remove the sodium sulfate precipitate.

  • Perform distillation of the filtrate to isolate the product.

Visualizations

Mechanism of the Claisen Condensation

The following diagram illustrates the step-by-step mechanism of the Claisen condensation for the formation of a β-keto ester.

Claisen_Mechanism start Start: Ester with α-hydrogens enolate 1. Deprotonation by Base (e.g., NaOEt) start->enolate nucleophilic_attack 2. Nucleophilic attack on second ester molecule enolate->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate Formation nucleophilic_attack->tetrahedral_intermediate elimination 3. Elimination of Alkoxide (EtO-) tetrahedral_intermediate->elimination product_formation β-Keto Ester Formation elimination->product_formation deprotonation_product 4. Deprotonation of β-Keto Ester by Base product_formation->deprotonation_product final_product Final Product after Acidic Work-up deprotonation_product->final_product

Caption: Step-wise mechanism of the Claisen condensation reaction.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis and purification of fluorinated β-keto esters via the Claisen condensation.

Experimental_Workflow start Start reagents 1. Charge Reactor with Solvent, Base, and Enolizable Ester start->reagents cooling 2. Cool Reaction Mixture reagents->cooling addition 3. Slow Addition of Fluorinated Ester cooling->addition reaction 4. Reaction at Elevated Temperature addition->reaction cooling2 5. Cool Reaction Mixture reaction->cooling2 quench 6. Quench with Acid cooling2->quench filtration 7. Filtration to Remove Salt quench->filtration purification 8. Purification by Distillation filtration->purification product Final Product: Fluorinated β-Keto Ester purification->product

Caption: General experimental workflow for the synthesis of fluorinated β-keto esters.

Safety Considerations

  • Sodium ethoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction can be exothermic, especially during the addition of the fluorinated ester and the quenching step. Ensure adequate cooling and slow, controlled addition of reagents.

  • Ethyl trifluoroacetate and the resulting ethyl 4,4,4-trifluoroacetoacetate are volatile and may be harmful if inhaled. Work in a well-ventilated fume hood.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

Conclusion

The Claisen condensation is a highly effective method for the synthesis of fluorinated β-keto esters, which are valuable intermediates in drug discovery and development. The provided protocols offer a practical guide for the preparation of ethyl 4,4,4-trifluoroacetoacetate. Careful control of reaction parameters such as temperature, stoichiometry, and reaction time is crucial for achieving high yields and purity. The versatility of the Claisen condensation allows for the synthesis of a wide range of fluorinated β-keto esters by varying the fluorinated and enolizable ester starting materials.

References

Application Note: Purification of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the tetrafluorophenyl moiety can enhance the biological activity and metabolic stability of the final products. The synthesis of this β-keto ester is typically achieved through a crossed Claisen condensation reaction. This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture, ensuring high purity for subsequent synthetic steps.

Synthesis Overview

The synthesis of this compound is generally accomplished via a crossed Claisen condensation between ethyl 2,3,4,5-tetrafluorobenzoate and ethyl acetate, using a strong base such as sodium ethoxide. The reaction proceeds by the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl 2,3,4,5-tetrafluorobenzoate. Subsequent elimination of an ethoxide ion yields the desired β-keto ester.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound and a related trifluorinated analog are presented in Table 1 for comparison.

Table 1: Physicochemical Data of Ethyl 3-oxo-3-(polyfluorophenyl)propanoates

PropertyThis compoundEthyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate (for comparison)[1]
Molecular Formula C₁₁H₈F₄O₃C₁₁H₉F₃O₃
Molecular Weight 264.18 g/mol [2]246.18 g/mol [1]
Appearance -Colorless to pale yellow liquid[1]
Boiling Point 100 °C at 0.1 mmHg[2]250-270 °C at standard pressure[1]
Melting Point 48 °C[2]Not well-documented, expected to be low[1]
Density -~1.3 g/cm³[1]
Solubility Soluble in Toluene[2]Sparingly soluble in water; highly soluble in ethanol, acetone, and dichloromethane[1]
Purity (Typical) Variable, typically high after purification≥98% (by HPLC)[1]
Yield (Typical) Variable, depends on reaction scale and conditions-

Experimental Protocol: Purification of this compound

This protocol describes the purification of the title compound from a crude reaction mixture following a Claisen condensation.

Materials and Equipment:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum distillation apparatus (including a vacuum pump, distillation flask, condenser, receiving flask, and thermometer)

  • Heating mantle with a stirrer

  • Boiling chips

Procedure:

  • Work-up of the Reaction Mixture:

    • Cool the crude reaction mixture to room temperature.

    • Carefully neutralize the reaction mixture by slowly adding it to a beaker containing a stirred solution of 1 M HCl until the pH is approximately 7. This step is crucial to protonate the enolate of the β-keto ester.

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether (3 x 50 mL for a typical lab-scale reaction).

    • Combine the organic layers.

  • Washing the Organic Phase:

    • Wash the combined organic extracts sequentially with:

      • 1 M HCl (2 x 50 mL) to remove any remaining basic impurities.

      • Saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities. Be cautious of potential gas evolution (CO₂).

      • Brine (1 x 50 mL) to facilitate the separation of the organic and aqueous layers and to begin the drying process.

    • After each wash, allow the layers to separate fully and drain the aqueous layer.

  • Drying and Solvent Removal:

    • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for at least 15-20 minutes with occasional swirling.

    • Filter the drying agent from the organic solution into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the crude product as an oil or a low-melting solid.

  • Purification by Vacuum Distillation:

    • Set up the vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

    • Add the crude product and a few boiling chips to the distillation flask.

    • Begin to apply vacuum slowly to the system.

    • Once the desired vacuum is reached (approximately 0.1 mmHg), begin to heat the distillation flask gently using a heating mantle with stirring.

    • Collect the fraction that distills at 100 °C at 0.1 mmHg.[2]

    • Continue distillation until all the product has been collected and the temperature begins to rise or drop significantly.

    • Allow the apparatus to cool to room temperature before releasing the vacuum.

  • Characterization:

    • The purity of the collected fractions should be assessed by appropriate analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow Diagram

Purification_Workflow Purification Workflow for this compound start Crude Reaction Mixture neutralization Neutralization (1 M HCl) start->neutralization extraction Extraction (Diethyl Ether) neutralization->extraction wash_acid Wash with 1 M HCl extraction->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine drying Drying (Anhydrous MgSO4) wash_brine->drying filtration Filtration drying->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation distillation Vacuum Distillation (100 °C @ 0.1 mmHg) evaporation->distillation product Pure Product distillation->product

Caption: Purification workflow diagram.

Conclusion

The described protocol provides a robust method for the purification of this compound. The key to obtaining a high-purity product lies in the careful execution of the acid-base work-up to remove ionic impurities, followed by a final purification step of vacuum distillation to separate the target compound from non-volatile impurities and any remaining starting materials. This procedure is essential for researchers and professionals in the fields of medicinal chemistry and materials science who require high-purity fluorinated building blocks for their synthetic endeavors.

References

Application Notes and Protocols for the Derivatization of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate is a versatile fluorinated building block with significant potential in medicinal chemistry and drug discovery. The presence of the tetrafluorophenyl moiety can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule. This document provides detailed protocols for the derivatization of this β-keto ester into three classes of heterocyclic compounds with known biological activity: pyrazoles, isoxazoles, and pyrimidines. These derivatives are suitable for subsequent biological screening to identify novel therapeutic lead compounds.

The derivatization strategies outlined below leverage classic condensation reactions that are robust and amenable to the generation of compound libraries for high-throughput screening.

Derivatization Strategies

The core of the derivatization strategy involves the reaction of the 1,3-dicarbonyl system of this compound with various binucleophilic reagents to construct five- and six-membered heterocyclic rings.

Diagram: General Derivatization Workflow

G cluster_derivatives Heterocyclic Derivatives start This compound reagents Binucleophilic Reagents (Hydrazine, Hydroxylamine, Urea/Thiourea) start->reagents pyrazole Pyrazole Derivatives reagents->pyrazole Hydrazine isoxazole Isoxazole Derivatives reagents->isoxazole Hydroxylamine pyrimidine Pyrimidine Derivatives reagents->pyrimidine Urea/Thiourea screening Biological Screening (e.g., Antimicrobial, Antifungal Assays) pyrazole->screening isoxazole->screening pyrimidine->screening data Data Analysis (e.g., MIC, IC50 determination) screening->data

Caption: General workflow for the derivatization and biological screening.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrazine and its derivatives are toxic and should be handled with extreme care.

Protocol 1: Synthesis of 3-(2,3,4,5-Tetrafluorophenyl)-1H-pyrazol-5(4H)-one

This protocol is an adaptation of the Knorr pyrazole synthesis for the reaction of a β-keto ester with hydrazine.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add ethanol to dissolve the starting material (approximately 5-10 mL per gram of ester).

  • Slowly add hydrazine hydrate (1.1 eq) to the stirred solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, slowly add cold deionized water to the reaction mixture to induce precipitation.

  • Wash the collected solid with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the 3-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-5(4H)-one.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 3-(2,3,4,5-Tetrafluorophenyl)isoxazol-5(4H)-one

This protocol describes the synthesis of an isoxazolone derivative via the condensation of the β-keto ester with hydroxylamine.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 3-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add cold deionized water to the residue to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Characterization: Confirm the structure of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Synthesis of 4-(2,3,4,5-Tetrafluorophenyl)-6-methylpyrimidin-2(1H)-one

This protocol outlines the synthesis of a pyrimidinone derivative through the reaction of the β-keto ester with urea. A similar reaction can be performed with thiourea to yield the corresponding pyrimidine-2-thione.

Materials:

  • This compound

  • Urea (or Thiourea)

  • Sodium ethoxide

  • Absolute ethanol

Equipment:

  • Round-bottom flask with a drying tube

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere.

  • To this solution, add urea (1.1 eq) and stir until it dissolves.

  • Add this compound (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • The crude product can be recrystallized from a suitable solvent such as ethanol.

Characterization: The final product should be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Biological Screening Results

The following tables present representative quantitative data for the biological activity of fluorinated pyrazole and isoxazole derivatives against various microbial strains. The data provided is based on published literature for structurally related compounds and serves as a reference for the expected activity of the derivatives synthesized from this compound.

Table 1: Representative Antibacterial Activity of Fluorinated Pyrazole Derivatives
Compound IDTarget OrganismMIC (µg/mL)Reference
FP-1 Staphylococcus aureus8
Escherichia coli16
FP-2 Staphylococcus aureus (MRSA)4
Enterococcus faecalis4
FP-3 Pseudomonas aeruginosa32

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency. FP-1, FP-2, and FP-3 are representative fluorinated pyrazole derivatives from the cited literature.

Table 2: Representative Antifungal Activity of Fluorinated Isoxazole Derivatives
Compound IDTarget OrganismIC₅₀ (µg/mL)Reference
FI-1 Candida albicans12.5
Aspergillus niger25
FI-2 Trichophyton rubrum6.25
FI-3 Candida parapsilosis8

IC₅₀: Half-maximal inhibitory concentration. Lower values indicate higher potency. FI-1, FI-2, and FI-3 are representative fluorinated isoxazole derivatives from the cited literature.

Signaling Pathway Visualization

The mechanism of action of many antimicrobial and antifungal agents involves the inhibition of key cellular pathways. The following diagram illustrates a generalized representation of potential targets for novel antimicrobial agents.

Diagram: Potential Microbial Targets

G cluster_pathways Key Microbial Pathways dna DNA Replication (e.g., DNA Gyrase) protein Protein Synthesis (e.g., Ribosomes) cell_wall Cell Wall Synthesis (e.g., Peptidoglycan) cell_membrane Cell Membrane Integrity (e.g., Ergosterol Synthesis) compounds Novel Heterocyclic Derivatives compounds->dna compounds->protein compounds->cell_wall compounds->cell_membrane

Caption: Potential cellular pathways targeted by antimicrobial/antifungal agents.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving Fluorinated Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for constructing carbon-carbon and carbon-heteroatom bonds with high precision. This document provides detailed application notes and experimental protocols for cross-coupling reactions that utilize fluorinated esters, either as electrophilic partners through the activation of a C-O bond or as coupling partners in reactions like the Heck reaction. These methods offer a direct and efficient route to introduce fluorinated motifs into complex molecular architectures, making them invaluable for researchers, scientists, and drug development professionals.

General Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common Pd(0)/Pd(II) catalytic cycle. This cycle typically involves three key steps: oxidative addition of an electrophile to the Pd(0) catalyst, transmetalation with a nucleophilic partner, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.

Palladium Catalytic Cycle Pd0 Pd(0)L_n PdII_intermediate R¹-Pd(II)L_n-X Pd0->PdII_intermediate OxAdd Oxidative Addition Transmetalation Transmetalation PdII_complex R¹-Pd(II)L_n-R² PdII_intermediate->PdII_complex PdII_complex->Pd0 RedElim Reductive Elimination RX R¹-X (e.g., Ar-O(CO)R_F) R2M R²-M (e.g., Ar-B(OR)₂) Product R¹-R² Experimental_Workflow A Substrate & Reagent Selection & Preparation B Catalyst & Ligand Screening (if necessary) A->B C Reaction Setup (Inert Atmosphere) B->C D Reaction Monitoring (TLC, GC-MS, LC-MS) C->D E Reaction Work-up (Quenching, Extraction) D->E Completion H Optimization (Temp, Conc, Time, Stoichiometry) D->H Incomplete/ Low Yield F Purification (Column Chromatography, Recrystallization) E->F G Product Characterization (NMR, MS, HRMS) F->G H->C Decision_Tree start Desired Bond Type? c_c C-C Bond start->c_c C-C c_n C-N Bond start->c_n C-N c_c_type Coupling Partner? c_c->c_c_type c_n_type Coupling Partner? c_n->c_n_type boronic_acid Suzuki-Miyaura c_c_type->boronic_acid Boronic Acid/ Ester alkene Heck c_c_type->alkene Alkene organotin Stille c_c_type->organotin Organostannane organozinc Negishi c_c_type->organozinc Organozinc amine Buchwald-Hartwig c_n_type->amine Amine

Application Notes and Protocols for the Scale-up Synthesis of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate is a valuable fluorinated β-keto ester intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the tetrafluorophenyl moiety can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of target molecules. This document provides detailed application notes and a scalable protocol for the synthesis of this key building block, focusing on a robust and safe process suitable for larger-scale production.

The traditional method for synthesizing β-keto esters is the Claisen condensation.[1][2] However, for scale-up operations, the use of strong and hazardous bases like sodium hydride is often undesirable due to safety concerns, such as the evolution of large volumes of flammable hydrogen gas.[1] This protocol outlines a safer, alternative two-step process. The first step is the high-yield synthesis of the precursor 2,3,4,5-tetrafluorobenzoyl chloride.[3] The second step is the reaction of this acid chloride with a malonic acid half-ester equivalent in the presence of a tertiary amine, followed by an alcohol quench to yield the desired β-keto ester.[1] This method avoids the use of sodium hydride and offers a more controlled and scalable reaction profile.

Chemical Reaction Pathway

G cluster_0 Step 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride cluster_1 Step 2: Synthesis of this compound A 2,3,4,5-Tetrafluorobenzoic Acid reac1 A->reac1 B Triphosgene B->reac1 C 2,3,4,5-Tetrafluorobenzoyl Chloride C_clone 2,3,4,5-Tetrafluorobenzoyl Chloride catalyst1 DMF (cat.) reac1_label catalyst1->reac1_label solvent1 1,2-Dichloroethane solvent1->reac1_label reac1->C 353 K, 4h reac2 C_clone->reac2 D Ethyl Malonyl Chloride (or equivalent) D->reac2 E This compound base Tertiary Amine (e.g., Triethylamine) reac2_label base->reac2_label quench Ethanol quench->E Quench solvent2 Methylene Chloride solvent2->reac2_label reac2->E -10°C to 25°C

Caption: Overall reaction pathway for the synthesis.

Experimental Protocols

Step 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride

This protocol is adapted from a high-yield synthesis method.[3]

Materials:

  • 2,3,4,5-Tetrafluorobenzoic Acid

  • Triphosgene

  • N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane

  • Biphenyl (internal standard for GC analysis)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and dropping funnel

  • Heating/cooling circulator

  • Inert gas (Nitrogen or Argon) supply

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Charge the reactor with triphosgene and 1,2-dichloroethane.

  • Heat the mixture to 353 K under an inert atmosphere.

  • Prepare a solution of 2,3,4,5-tetrafluorobenzoic acid and a catalytic amount of DMF in 1,2-dichloroethane.

  • Add the acid solution dropwise to the reactor over 1 hour, maintaining the temperature at 353 K.

  • Stir the reaction mixture for an additional 4 hours at 353 K.

  • Monitor the reaction progress by GC analysis.

  • Upon completion, cool the reaction mixture to 273 K.

  • Filter the mixture to remove any solids.

  • The resulting solution of 2,3,4,5-tetrafluorobenzoyl chloride in 1,2-dichloroethane can be used directly in the next step or the solvent can be removed under reduced pressure.

Quantitative Data for Step 1:

ParameterValueReference
Yield~95%[3]
Purity (by GC)>98%[3]
Reaction Time5 hours[3]
Temperature353 K[3]
Step 2: Scale-up Synthesis of this compound

This protocol is a scalable and safer alternative to the traditional Claisen condensation.[1]

Materials:

  • 2,3,4,5-Tetrafluorobenzoyl Chloride (from Step 1)

  • Ethyl malonyl chloride (or a suitable equivalent like Meldrum's acid)

  • Triethylamine (or another suitable tertiary amine)

  • Ethanol (for quenching)

  • Methylene Chloride (or another suitable solvent)

  • Hydrochloric Acid (for washing)

  • Sodium Bicarbonate Solution (for washing)

  • Brine (for washing)

  • Anhydrous Magnesium Sulfate (for drying)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and dropping funnel

  • Heating/cooling circulator

  • Inert gas (Nitrogen or Argon) supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charge the reactor with methylene chloride, 2,3,4,5-tetrafluorobenzoyl chloride, and ethyl malonyl chloride under an inert atmosphere.

  • Cool the reaction mixture to a temperature between -10°C and 20°C.

  • Slowly add the tertiary amine to the reaction mixture, maintaining the temperature within the specified range. The reaction is exothermic.

  • After the addition is complete, allow the mixture to stir at 15°C to 25°C for 3 to 5 hours.

  • Cool the reaction mixture to 0°C to -10°C.

  • Quench the reaction by slowly adding ethanol.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer successively with dilute hydrochloric acid, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Quantitative Data for Step 2:

ParameterTypical Value
Yield80-90%
Purity (by HPLC)>98%
Reaction Time4-6 hours
Temperature-10°C to 25°C

Experimental Workflow Visualization

G cluster_workflow Scale-up Synthesis Workflow start Start step1 Prepare 2,3,4,5-Tetrafluorobenzoyl Chloride (Step 1) start->step1 step2 Reaction of Acid Chloride with Malonate Equivalent (Step 2) step1->step2 quench Quench with Ethanol step2->quench workup Aqueous Workup (Washings) quench->workup drying Dry Organic Layer workup->drying concentration Solvent Removal drying->concentration purification Purification (Vacuum Distillation/Chromatography) concentration->purification product Final Product purification->product

Caption: Step-by-step workflow for the synthesis.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Triphosgene is a safer alternative to phosgene but should still be handled with care as it can release phosgene upon decomposition.

  • Acid chlorides are corrosive and react with moisture; handle them under anhydrous conditions.

  • Tertiary amines are flammable and have strong odors.

  • The reaction in Step 2 is exothermic; ensure adequate cooling and slow addition of reagents to control the temperature.

Conclusion

The provided protocol offers a scalable and safer method for the synthesis of this compound. By avoiding the use of hazardous reagents like sodium hydride and employing a well-controlled process, this method is suitable for the production of larger quantities of this important fluorinated intermediate, facilitating its application in drug discovery and development. The high yields and purities achievable make this an efficient and reliable synthetic route.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the mixed Claisen condensation.[1][2][3] This reaction involves the base-mediated condensation of an ester with an α-hydrogen (the "donor") and an ester without α-hydrogens (the "acceptor").

Q2: What are the recommended starting materials for this synthesis?

A2: The typical starting materials for the mixed Claisen condensation to produce the target molecule are:

  • Acceptor Ester: Ethyl 2,3,4,5-tetrafluorobenzoate (lacks α-hydrogens).

  • Donor Ester: Ethyl acetate (possesses acidic α-hydrogens).

  • Base: A strong, non-nucleophilic base is required. Common choices include sodium ethoxide (NaOEt), sodium hydride (NaH), or lithium diisopropylamide (LDA).

Q3: Why is a full equivalent of base necessary for a high yield in a Claisen condensation?

A3: A full equivalent of base is crucial because the resulting β-keto ester product is more acidic than the starting ester. The base deprotonates the product, forming a resonance-stabilized enolate.[2][3] This final, irreversible deprotonation step drives the reaction equilibrium towards the product, ensuring a high yield.[2][3] Using only a catalytic amount of base will result in a poor yield as the equilibrium will not favor the product.

Q4: What are the primary factors that influence the yield of this reaction?

A4: The key factors influencing the yield include:

  • Choice of Base: The strength and steric hindrance of the base can affect the rate of deprotonation and minimize side reactions.

  • Reaction Temperature: Lower temperatures are often preferred to control the reaction rate and reduce the formation of byproducts.

  • Purity of Reagents and Solvent: The presence of water or other protic impurities can quench the base and the enolate intermediate, significantly reducing the yield. Anhydrous conditions are essential.

  • Order of Reagent Addition: The order in which the reagents are mixed can impact the outcome, especially in mixed Claisen condensations.

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

Possible Cause Troubleshooting Suggestion
Presence of moisture in reagents or glassware. Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or properly stored reagents.
Inactive or insufficient base. Use a fresh batch of a strong base like sodium ethoxide or sodium hydride. Ensure at least one full equivalent of the base is used relative to the donor ester (ethyl acetate).
Incorrect reaction temperature. For highly reactive substrates like fluorinated esters, the reaction may need to be performed at a lower temperature (e.g., 0 °C or even -78 °C with a base like LDA) to prevent side reactions.
Inefficient stirring. Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially when using heterogeneous bases like sodium hydride.

Problem 2: Formation of multiple products or a complex mixture.

Possible Cause Troubleshooting Suggestion
Self-condensation of ethyl acetate. This can occur if the ethyl acetate is allowed to react with itself before the addition of the acceptor ester. To minimize this, slowly add the ethyl acetate to a mixture of the base and the ethyl 2,3,4,5-tetrafluorobenzoate. Alternatively, use a strong, hindered base like LDA to pre-form the enolate of ethyl acetate before adding the acceptor ester.[4]
Cannizzaro reaction of the acceptor ester. While less common with esters, under very harsh basic conditions, a disproportionation reaction could occur. Ensure the reaction temperature is controlled and a suitable base is used.
Michael addition. If the product can form an α,β-unsaturated ketone, further reaction via Michael addition is possible. This is less likely in this specific synthesis but is a consideration in related reactions.

Problem 3: The reaction mixture turns dark or forms a tar-like substance.

Possible Cause Troubleshooting Suggestion
Decomposition of starting materials or product. This is often due to excessively high reaction temperatures or the use of a base that is too strong or not suitable for the specific substrates.
Polymerization. Some reagents can polymerize under harsh conditions.
Action: Lower the reaction temperature and consider using a milder base or a different solvent. Ensure a clean reaction setup and high-purity reagents.

Experimental Protocols

Detailed Methodology for Claisen Condensation

This protocol is a general guideline and may require optimization.

Materials:

  • Ethyl 2,3,4,5-tetrafluorobenzoate

  • Ethyl acetate (anhydrous)

  • Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute hydrochloric acid (HCl) or acetic acid for workup

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Base Suspension: Suspend one equivalent of sodium ethoxide or sodium hydride in anhydrous diethyl ether or THF.

  • Reagent Addition: Add one equivalent of ethyl 2,3,4,5-tetrafluorobenzoate to the base suspension. From the dropping funnel, add a solution of one equivalent of ethyl acetate in the anhydrous solvent dropwise to the stirred suspension at a controlled temperature (typically 0 °C to room temperature).

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or gently reflux for a specified period (e.g., 2-4 hours) to ensure the completion of the condensation. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and carefully quench it by pouring it into ice-cold dilute hydrochloric acid or acetic acid to neutralize the excess base and protonate the enolate product.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield

ParameterCondition 1Condition 2Expected Outcome on YieldRationale
Base Sodium Ethoxide (NaOEt)Lithium Diisopropylamide (LDA)LDA may improve yield.LDA is a stronger, more hindered base that can irreversibly form the enolate of ethyl acetate, potentially reducing self-condensation.
Temperature Room Temperature0 °C to -78 °CLower temperatures may increase yield.Reduces the rate of side reactions and potential decomposition of the fluorinated starting material.
Solvent Diethyl EtherTetrahydrofuran (THF)THF may be slightly better.THF has a higher boiling point, allowing for a wider temperature range, and can better solvate some intermediates.
Base Stoichiometry Catalytic (e.g., 0.1 eq)Stoichiometric (1.0 - 1.1 eq)Stoichiometric is essential for high yield.Drives the reaction equilibrium to the product side by deprotonating the final β-keto ester.[2][3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry glassware prep2 Inert atmosphere (Ar/N2) react1 Suspend NaOEt/NaH in anhydrous solvent prep2->react1 react2 Add Ethyl 2,3,4,5-tetrafluorobenzoate react1->react2 react3 Dropwise addition of Ethyl Acetate react2->react3 react4 Stir at controlled temp. (e.g., 0°C to RT) react3->react4 workup1 Quench with ice-cold acid react4->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash with H2O, NaHCO3, brine workup2->workup3 workup4 Dry over MgSO4 workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 workup6 Purify (distillation or chromatography) workup5->workup6 final_product final_product workup6->final_product Final Product claisen_condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) cluster_step5 Step 5: Acid Workup start_ester Ethyl Acetate enolate Enolate Intermediate start_ester->enolate - H+ base Base (e.g., NaOEt) acceptor Ethyl 2,3,4,5-tetrafluorobenzoate tetrahedral Tetrahedral Intermediate acceptor->tetrahedral enolate2->acceptor Nucleophilic attack product β-Keto Ester Product tetrahedral2->product - OEt- final_enolate Product Enolate (Stable) product2->final_enolate - H+ base2 Base final_product Final Product final_enolate2->final_product + H+ acid H3O+

References

Technical Support Center: Synthesis of Fluorinated Beta-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of fluorinated beta-keto esters. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of fluorinated beta-keto esters?

A1: The synthesis of fluorinated beta-keto esters, often achieved through methods like the Claisen condensation, can be accompanied by several side reactions. The most prevalent of these include:

  • Self-Condensation (Claisen Condensation): An ester starting material can react with itself, leading to the formation of a non-fluorinated beta-keto ester as a byproduct.[1][2] This is a common issue when the ester has enolizable α-hydrogens.[3]

  • Hydrolysis: The ester functionality is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, yielding the corresponding carboxylic acid.[4]

  • Decarboxylation: The beta-keto ester product, especially the corresponding β-keto acid intermediate, can undergo decarboxylation, leading to the formation of a ketone.[5]

  • Over-fluorination (Difluorination): In reactions involving a fluorinating agent, the desired mono-fluorinated product can sometimes undergo further fluorination to yield a difluorinated byproduct.[6][7] This is more likely when the enol form of the ketone is readily accessible.[7]

  • Pyrazole Formation: If hydrazine or its derivatives are present as impurities or are used in subsequent steps, they can react with the beta-keto ester to form fluorinated pyrazole derivatives.[8][9][10]

  • Deacetylation: In some cases, particularly during fluorination reactions under reflux conditions, an unexpected deacetylation of the starting material or product has been observed.[6][7]

Troubleshooting Guides

Problem 1: Low yield of the desired fluorinated beta-keto ester due to self-condensation of the non-fluorinated ester starting material.

Root Cause: The non-fluorinated ester starting material (e.g., ethyl acetate) can undergo self-Claisen condensation, competing with the desired cross-condensation with the fluorinated ester.[1] This is especially problematic when using a strong base that can deprotonate the non-fluorinated ester.[1]

Troubleshooting Steps:

  • Choice of Base: Use a base that selectively promotes the desired cross-condensation. Sodium ethoxide in ethanol is a common choice.[11] The concentration of the base is also crucial; a stoichiometric amount is often required as it is consumed during the reaction.[3]

  • Order of Addition: Add the enolizable non-fluorinated ester slowly to a mixture of the base and the non-enolizable fluorinated ester. This strategy keeps the concentration of the enolizable ester low, minimizing self-condensation.

  • Reaction Temperature: Maintain a low reaction temperature (e.g., 5-10 °C) during the addition of the esters to control the reaction rate and minimize side reactions.[11]

  • Use of a Non-enolizable Fluorinated Ester: Whenever possible, use a fluorinated ester that lacks α-hydrogens (e.g., ethyl trifluoroacetate) as the electrophile. This prevents its self-condensation.

Problem 2: Significant formation of a difluorinated byproduct.

Root Cause: The mono-fluorinated beta-keto ester product can undergo a second fluorination reaction, particularly if an excess of the fluorinating agent is used or if the reaction conditions favor the formation of the enolate of the mono-fluorinated product.[6][7]

Troubleshooting Steps:

  • Stoichiometry of Fluorinating Agent: Carefully control the stoichiometry of the fluorinating agent (e.g., Selectfluor®). Use of 1.0 to 1.1 equivalents is often sufficient to achieve mono-fluorination.

  • Reaction Temperature: Perform the fluorination at a lower temperature. This can help to improve the selectivity for mono-fluorination by slowing down the rate of the second fluorination.

  • Monitoring Reaction Progress: Closely monitor the reaction progress using techniques like thin-layer chromatography (TLC), gas chromatography (GC), or 19F NMR.[6] Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

  • Choice of Solvent: The choice of solvent can influence the reaction. Acetonitrile is a commonly used solvent for fluorinations with Selectfluor®.[6]

Problem 3: Presence of pyrazole impurities in the final product.

Root Cause: Hydrazine or substituted hydrazines, which can be present as impurities in reagents or solvents, can react with the 1,3-dicarbonyl system of the beta-keto ester to form stable pyrazole rings.[8][9]

Troubleshooting Steps:

  • Reagent and Solvent Purity: Ensure that all reagents and solvents are free from hydrazine contamination. Use freshly distilled solvents and high-purity reagents.

  • Reaction Conditions: The formation of pyrazoles can be influenced by the reaction solvent and temperature. For instance, the use of fluorinated alcohols as solvents has been shown to improve regioselectivity in pyrazole formation, a principle that can be applied to avoid it by choosing alternative solvents.[8]

  • Purification: If pyrazole formation is unavoidable, purification by column chromatography is typically effective in separating the desired beta-keto ester from the pyrazole byproduct.

Quantitative Data Summary

Side ReactionReactants/ConditionsSide Product(s)Typical Yield of Side ProductReference(s)
Deacetylation2-acetyl-1-indanone derivative, Selectfluor®, refluxing acetonitrileDeacetylated and fluorinated indanone~40%[6][7]
Pyrazole Formation1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione, methylhydrazine, EtOH, rtMixture of 3- and 5-trifluoromethyl pyrazole regioisomers and a 5-hydroxy-5-trifluoromethylpyrazolineRatio of 85:15 (desired regioisomer to others)[8]
Pyrazole Formation1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione, methylhydrazine, HFIP, rtMixture of 3- and 5-trifluoromethyl pyrazole regioisomers and a 5-hydroxy-5-trifluoromethylpyrazolineRatio of 97:3 (desired regioisomer to others)[8]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate[11]

This protocol is based on the Claisen condensation of ethyl trifluoroacetate and ethyl acetate.

Materials:

  • Reactor (three-necked flask) equipped with a stirrer, thermometer, and dropping funnel

  • Sodium ethoxide solution in ethanol (e.g., 20%)

  • Ethyl acetate

  • Ethyl trifluoroacetate

  • Anhydrous organic solvent (e.g., m-dichlorobenzene)

  • Acid for neutralization (e.g., methanesulfonic acid)

Procedure:

  • To a 25°C reactor, add 200 mL of m-dichlorobenzene, 510 g (1.5 mol) of 20% sodium ethoxide in ethanol solution, and 123.2 g (1.4 mol) of ethyl acetate.

  • Cool the reaction mixture to 5-10°C.

  • Slowly add 170.4 g (1.2 mol) of ethyl trifluoroacetate dropwise, maintaining the temperature between 10-20°C.

  • After the addition is complete, warm the reaction mixture to 55°C and stir for 2.0 hours.

  • Cool the reaction mixture to 10-15°C.

  • Neutralize the reaction by adding 78.2 g (1.6 mol) of methanesulfonic acid dropwise, keeping the temperature between 20-30°C.

  • After the addition of acid, stir the mixture at 30°C for 2.5 hours. A precipitate of sodium methanesulfonate will form.

  • Filter the solid precipitate.

  • The filtrate, containing the desired ethyl 4,4,4-trifluoroacetoacetate, can be further purified by distillation.

Purification: [12][13]

  • The crude product is often purified by distillation under reduced pressure.

  • A typical purification might involve washing the organic layer with a dilute acid (e.g., 5% HCl) and then a saturated sodium bicarbonate solution.[13]

  • The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and concentrated under vacuum.

  • The final product is obtained by fractional distillation.

Visualizations

Troubleshooting_Workflow start Low Yield or Impure Product side_reaction Identify Primary Side Reaction start->side_reaction self_condensation Self-Condensation side_reaction->self_condensation Non-fluorinated beta-keto ester observed difluorination Difluorination side_reaction->difluorination Over-fluorinated product detected pyrazole Pyrazole Formation side_reaction->pyrazole Nitrogen-containing heterocycle impurity hydrolysis Hydrolysis side_reaction->hydrolysis Carboxylic acid byproduct present decarboxylation Decarboxylation side_reaction->decarboxylation Ketone byproduct observed sol_self Slowly add enolizable ester Lower reaction temperature self_condensation->sol_self sol_di Control stoichiometry of fluorinating agent Lower reaction temperature Monitor reaction progress difluorination->sol_di sol_pyr Use high-purity reagents/solvents Optimize solvent and temperature pyrazole->sol_pyr sol_hyd Use anhydrous conditions Neutralize carefully hydrolysis->sol_hyd sol_dec Avoid high temperatures during workup and purification decarboxylation->sol_dec end Improved Yield and Purity sol_self->end sol_di->end sol_pyr->end sol_hyd->end sol_dec->end Claisen_Condensation_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination of Alkoxide cluster_3 Step 4: Deprotonation (Drives Reaction) cluster_4 Step 5: Protonation (Workup) Ester1 R-CH2-COOR' Enolate [R-CH⁻-COOR'] ↔ [R-CH=C(O⁻)-OR'] Ester1->Enolate + Base Base ⁻OR'' Alcohol R''OH Ester2 F3C-COOR' Enolate->Ester2 Tetrahedral_Intermediate F3C-C(O⁻)(OR')-CH(R)-COOR' Ester2->Tetrahedral_Intermediate + Enolate Product F3C-CO-CH(R)-COOR' Tetrahedral_Intermediate->Product Enolate_node Enolate Leaving_Group ⁻OR' Product_Enolate [F3C-CO-C⁻(R)-COOR'] Product->Product_Enolate Tetrahedral_Intermediate_node Tetrahedral Intermediate Final_Product F3C-CO-CH(R)-COOR' Product_Enolate->Final_Product Product_node Product Product_node->Product_Enolate + Base Base2 ⁻OR' Product_Enolate_node Product Enolate Product_Enolate_node->Final_Product + Acid Acid H₃O⁺

References

Technical Support Center: Purification of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate. The information is presented in a question-and-answer format to directly address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common method for synthesizing this compound is a Claisen condensation reaction. This involves the reaction of an activated form of 2,3,4,5-tetrafluorobenzoic acid, such as 2,3,4,5-tetrafluorobenzoyl chloride, with the enolate of ethyl acetate. The reaction is typically carried out in the presence of a strong base.

Q2: What are the major impurities I should expect in my crude product?

A2: Common impurities include unreacted starting materials like ethyl acetate and 2,3,4,5-tetrafluorobenzoyl chloride. Additionally, side products such as 2,3,4,5-tetrafluorobenzoic acid, formed from the hydrolysis of the starting acyl chloride, and its corresponding anhydride can be present.

Q3: What are the primary stability concerns for this compound during purification?

A3: As a β-keto ester, this compound is susceptible to hydrolysis and decarboxylation, particularly under strong acidic or basic conditions and at elevated temperatures. The electron-withdrawing nature of the tetrafluorophenyl ring can influence the compound's stability.

Q4: What are the recommended storage conditions for the purified product?

A4: To maintain purity, the compound should be stored in a tightly sealed container in a cool, dry place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and air.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Purified Product - Incomplete reaction during synthesis.- Degradation of the product during workup or purification (hydrolysis/decarboxylation).- Product loss during extraction or chromatography.- Ensure anhydrous conditions and use of a sufficiently strong base during the Claisen condensation.- Perform aqueous washes with mild acids and bases (e.g., dilute HCl, saturated NaHCO₃ solution) and avoid prolonged exposure to harsh conditions.- Minimize the number of purification steps and ensure efficient extraction and fraction collection.
Presence of 2,3,4,5-tetrafluorobenzoic acid impurity in the final product Incomplete removal during aqueous workup.- Perform a thorough wash of the organic layer with a saturated sodium bicarbonate solution to extract the acidic impurity. Repeat the wash if necessary and confirm removal by TLC.
Product appears as an oil and is difficult to handle The compound may be a low-melting solid or a viscous oil at room temperature.- Purification can be achieved via vacuum distillation or column chromatography. For handling, gentle warming may reduce viscosity.
Poor separation during column chromatography Improper solvent system selection.- Use a non-polar/polar solvent system, typically starting with a low polarity mixture like hexane/ethyl acetate (e.g., 95:5) and gradually increasing the polarity. Monitor fractions by TLC to determine the optimal elution gradient.
Product degradation on silica gel column The slightly acidic nature of silica gel can cause hydrolysis or decarboxylation of sensitive β-keto esters.- Deactivate the silica gel by pre-treating it with a base like triethylamine (TEA). This can be done by preparing a slurry of the silica gel in a solvent containing a small amount of TEA before packing the column.

Experimental Protocols

Protocol 1: General Synthesis via Claisen Condensation

A plausible synthetic route involves the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with the enolate of ethyl acetate.

Materials:

  • 2,3,4,5-tetrafluorobenzoyl chloride

  • Ethyl acetate

  • Strong base (e.g., sodium ethoxide or lithium diisopropylamide)

  • Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)

  • Dilute hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of the strong base in the anhydrous solvent.

  • Cool the solution to the appropriate temperature (e.g., -78 °C for LDA).

  • Slowly add ethyl acetate to the base to form the enolate.

  • Add 2,3,4,5-tetrafluorobenzoyl chloride dropwise to the enolate solution while maintaining the low temperature.

  • Allow the reaction to proceed for a specified time, monitoring by TLC.

  • Quench the reaction by carefully adding it to a cold, dilute solution of hydrochloric acid.

  • Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional, for deactivation)

Procedure:

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).

  • Pack a chromatography column with the slurry, ensuring an even and compact bed.

  • Dissolve the crude product in a minimal amount of the initial mobile phase.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the initial mobile phase, collecting fractions.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Starting Materials (2,3,4,5-Tetrafluorobenzoyl chloride, Ethyl Acetate, Base) reaction Claisen Condensation start->reaction quench Acidic Quench reaction->quench wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Drying and Solvent Removal wash->dry purify Column Chromatography or Vacuum Distillation dry->purify end Pure Product purify->end

Caption: General workflow for the synthesis and purification of the target compound.

Troubleshooting_Flowchart start Crude Product Analysis (TLC, NMR) q1 Is the desired product present? start->q1 a1_yes Proceed to Purification q1->a1_yes Yes a1_no Re-evaluate Synthesis Conditions (Base, Temperature, Time) q1->a1_no No q2 Major Impurities Identified? a1_yes->q2 a2_acid Acidic Impurity (e.g., Tetrafluorobenzoic Acid) q2->a2_acid Yes a2_start Unreacted Starting Material q2->a2_start Yes a2_other Other Byproducts q2->a2_other Yes purification Purification Step (Column Chromatography/Distillation) q2->purification No sol_acid Perform Saturated NaHCO3 Wash a2_acid->sol_acid sol_start Optimize Chromatography Gradient a2_start->sol_start sol_other Characterize and Adjust Purification a2_other->sol_other sol_acid->purification sol_start->purification sol_other->purification q3 Successful Purification? purification->q3 a3_yes Pure Product Obtained q3->a3_yes Yes a3_no Troubleshoot Purification (e.g., Different Solvent System, Deactivate Silica) q3->a3_no No

Caption: Troubleshooting decision tree for purification challenges.

Technical Support Center: Optimizing Synthesis of Tetrafluorophenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetrafluorophenyl compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during synthesis.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are fundamental for creating C-C and C-N bonds involving tetrafluorophenyl moieties. The most common methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Frequently Asked Questions & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with a tetrafluorophenyl boronic acid is showing low yield. What are the common causes and solutions?

A1: Low yields in Suzuki-Miyaura couplings involving electron-deficient fluorinated compounds can stem from several factors. Here are the key areas to troubleshoot:

  • Inactive Catalyst: The Pd(0) catalyst is sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[1] Consider using a fresh batch of catalyst or a more stable pre-catalyst.

  • Suboptimal Base: The choice of base is critical. For couplings with fluorinated aryl halides, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective. The strength and solubility of the base can significantly impact the reaction rate and yield. A screening of different bases is recommended.[2]

  • Inappropriate Solvent: The solvent system must be able to dissolve the reagents and facilitate the catalytic cycle. A mixture of an organic solvent (like Toluene, Dioxane, or DMF) and water is often used. For instance, a 1:1 mixture of DMF-H₂O can significantly improve yields compared to single solvents.[2]

  • Low Reaction Temperature: Many Suzuki couplings require heating to proceed efficiently.[3] If the reaction is sluggish, gradually increasing the temperature (e.g., from 70°C to 110°C) can improve the conversion rate.[4] However, excessively high temperatures may lead to decomposition.[1]

Q2: I am observing significant homocoupling of my boronic acid reagent. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction, particularly with electron-rich boronic acids, but it can also occur with fluorinated variants. To minimize it:

  • Control Catalyst Loading: Using a lower catalyst loading can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

  • Optimize Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the desired reaction pathway. For challenging couplings, consider bulky, electron-rich phosphine ligands.

  • Slow Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can help maintain a low concentration, disfavoring the homocoupling pathway.

Q3: What are the key parameters to optimize for a Buchwald-Hartwig amination involving a tetrafluoroaniline?

A3: The Buchwald-Hartwig amination is highly dependent on the interplay of several factors. Key parameters to optimize include:

  • Ligand Selection: The choice of phosphine ligand is arguably the most critical factor. Different classes of amines require different ligands. For heteroaryl amines or other challenging substrates, specific, often bulky biarylphosphine ligands (e.g., XPhos, Xantphos) may be necessary.[5]

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The base's strength and steric bulk can influence the reaction's success.[5]

  • Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common precursors, pre-catalysts that readily form the active LPd(0) species upon exposure to a base can be more efficient and lead to lower catalyst loadings.[5]

  • Solvent and Temperature: Solvents like toluene, dioxane, or THF are frequently used. The reaction temperature often needs to be elevated, and optimization is crucial to balance reaction rate with potential decomposition of reagents or products.[6]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize typical starting points and ranges for optimizing Suzuki-Miyaura and Buchwald-Hartwig reactions involving fluorinated substrates.

Table 1: Suzuki-Miyaura Coupling Optimization Parameters

ParameterTypical Reagents/ConditionsPotential Issues & Notes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Pre-catalysts can offer better activity and stability. Catalyst loading is typically 0.5-5 mol%.
Ligand PPh₃, SPhos, XPhosBulky, electron-rich ligands often improve yields for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KOAcBase strength and solubility are critical. Cs₂CO₃ is often effective but more expensive.[7]
Solvent Toluene, Dioxane, DMF, THF, often with H₂OA mixed solvent system like DMF/H₂O can be highly effective.[2] Ensure solvents are degassed.
Temperature 60°C - 120°CHigher temperatures often increase reaction rates but can also lead to side products.[2][4]

Table 2: Buchwald-Hartwig Amination Optimization Parameters

ParameterTypical Reagents/ConditionsPotential Issues & Notes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Palladacycle pre-catalystsPre-catalysts can provide more consistent results and are often more active.[5]
Ligand Xantphos, XPhos, RuPhos, BrettPhosLigand choice is highly dependent on the amine substrate.[5][6]
Base NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄, LiHMDSStrong, non-nucleophilic bases are generally preferred.[5]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential.
Temperature Room Temperature - 110°COptimization is required; some reactions are sensitive to high temperatures.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The high electronegativity of fluorine atoms makes polyfluorinated aromatic rings, such as tetrafluorophenyl groups, highly susceptible to nucleophilic aromatic substitution (SNAr).[8] This provides a powerful, often metal-free, method for functionalization.

Frequently Asked Questions & Troubleshooting

Q1: My SNAr reaction on a tetrafluorophenyl compound is not proceeding. What should I check?

A1: If your SNAr reaction is failing, consider the following:

  • Nucleophile Strength: The reaction requires a sufficiently strong nucleophile. If you are using a weak nucleophile, you may need to deprotonate it with a suitable base.

  • Base Strength: A base is often required to either generate the active nucleophile or to neutralize the HF or fluoride salt byproduct. Common bases include K₂CO₃ or NaH.[8] Ensure the base is strong enough for the specific nucleophile.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal for SNAr reactions as they can solvate the cation of the nucleophile's salt, leaving the anion more reactive.[1]

  • Activation of the Ring: While tetrafluorophenyl rings are already activated, the position of the fluorine atoms relative to other substituents matters. The reaction is fastest when electron-withdrawing groups are ortho or para to the leaving group (fluorine).[9]

Q2: The SNAr reaction is giving me multiple products. How can I improve selectivity?

A2: Regioselectivity in SNAr reactions on polyfluoroarenes is a known challenge.

  • Positional Activation: Substitution typically occurs para to the most activating group. For example, in the reaction of pentafluoropyridine with hydrazine, substitution occurs selectively at the 4-position due to the activating effect of the ring nitrogen.[10]

  • Steric Hindrance: Bulky nucleophiles may favor less sterically hindered positions on the aromatic ring.

  • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.[1]

Experimental Protocols

Protocol 1: General Synthesis of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine via SNAr [10]

This protocol describes the nucleophilic aromatic substitution of pentafluoropyridine with hydrazine.

  • Materials:

    • Pentafluoropyridine

    • Hydrazine hydrate

    • Dichloromethane (DCM)

    • Ice bath

    • Round-bottom flask with magnetic stirrer

  • Procedure:

    • Dissolve pentafluoropyridine (e.g., 3.4 g, 20 mmol) in dichloromethane (50 mL) in a round-bottom flask.

    • Cool the solution in an ice bath to 0°C with stirring.

    • Slowly add hydrazine hydrate (e.g., 1.0 g, 20 mmol) dropwise to the cooled solution.

    • Allow the reaction to stir at 0°C for one hour and then let it warm to room temperature, continuing to stir for an additional two hours.

    • Monitor the reaction progress using TLC or GC-MS.

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product as necessary, typically by column chromatography or recrystallization.

Section 3: Grignard Reagent Formation and Use

Preparing Grignard reagents from fluorinated aryl halides can be challenging due to the lower reactivity of the C-F bond and potential side reactions.

Frequently Asked Questions & Troubleshooting

Q1: I am having trouble initiating the formation of pentafluorophenyl magnesium chloride. What can I do?

A1: The formation of Grignard reagents from aryl chlorides is less facile than from bromides or iodides. For chloropentafluorobenzene, special activation is often necessary.

  • Magnesium Activation: Ensure you are using finely divided or freshly turned magnesium. Heating the magnesium in a dry flask under an inert atmosphere can help remove surface oxides.

  • Chemical Initiators: The use of an initiator is highly recommended. A small amount of ethylene dibromide can be added to the dry ether and magnesium.[11] The subsequent reaction of ethylene dibromide with magnesium activates the surface for the main reaction.

  • Temperature Control: While some heat may be needed for initiation, the reaction can be exothermic once it starts. Maintain the reaction temperature between -5°C and 35°C to prevent side reactions.[12]

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous ether (diethyl ether or THF) as the solvent.[11][13]

Q2: My Grignard reaction is giving a low yield of the desired product and forming side products. Why?

A2: Low yields can result from several issues:

  • Reaction with Acidic Protons: Grignard reagents are strong bases and will react with any acidic protons in the reaction mixture, including water, alcohols, or even terminal alkynes. Ensure your substrate and solvent are free from such functional groups.

  • Side Reactions of the Grignard Reagent: Perfluoroalkyl Grignard reagents can be unstable and may undergo side reactions. Careful control of temperature and reaction time is important.

  • Substrate Reactivity: The carbonyl compound or other electrophile you are reacting with the Grignard reagent may be sterically hindered or electronically deactivated, leading to a slow or incomplete reaction.

Experimental Protocols

Protocol 2: Preparation of Pentafluorophenyl Magnesium Chloride [11]

This protocol outlines a method for preparing the Grignard reagent from chloropentafluorobenzene.

  • Materials:

    • Finely divided magnesium

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Ethylene dibromide (as initiator)

    • Chloropentafluorobenzene

    • Inert atmosphere setup (e.g., Schlenk line)

  • Procedure:

    • In an oven-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place the finely divided magnesium in anhydrous diethyl ether.

    • Add a small amount of ethylene dibromide to the mixture.

    • Gently heat the mixture to initiate the reaction, which is indicated by bubbling.

    • Once the reaction with the initiator has subsided, begin the dropwise addition of chloropentafluorobenzene dissolved in anhydrous diethyl ether.

    • Maintain a gentle reflux throughout the addition. If the reaction becomes too vigorous, cool the flask with a water bath.

    • After the addition is complete, continue to heat the mixture under reflux for an additional 30-60 minutes to ensure complete reaction.

    • Cool the solution to room temperature. The resulting gray solution of pentafluorophenyl magnesium chloride is ready for use in subsequent reactions.

Visualizations

The following diagrams illustrate common workflows and mechanisms discussed in this guide.

G cluster_0 Troubleshooting Workflow for Low Reaction Yield Start Low Yield Observed Check_Reagents Verify Reagent Purity & Activity (e.g., Catalyst, Base, Solvents) Start->Check_Reagents Check_Reagents->Start Reagents Degraded Check_Conditions Review Reaction Conditions (Temperature, Time, Atmosphere) Check_Reagents->Check_Conditions Reagents OK Check_Conditions->Start Conditions Suboptimal Analysis Analyze Byproducts (LCMS, NMR) Check_Conditions->Analysis Conditions Appear Correct Screen_Catalyst Screen Alternative Catalysts & Ligands Success Yield Optimized Screen_Catalyst->Success Screen_Base Screen Different Bases (Strength & Solubility) Screen_Base->Success Screen_Solvent Optimize Solvent System (Polarity, Aprotic/Protic) Screen_Solvent->Success Optimize_Temp Adjust Reaction Temperature Optimize_Temp->Success Analysis->Screen_Catalyst Side Reactions Identified Analysis->Screen_Base Analysis->Screen_Solvent Analysis->Optimize_Temp

Caption: A general troubleshooting workflow for optimizing reaction yield.

Caption: The two-step mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving issues related to low conversion rates in Claisen condensation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Claisen condensation reaction?

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base.[1][2] The reaction results in the formation of a β-keto ester or a β-diketone.[1][2] A key requirement for the reaction is the presence of at least one α-hydrogen on one of the ester reactants, which allows for the formation of a resonance-stabilized enolate ion intermediate.[3][4] The driving force for this reaction is the formation of this stable enolate.[3]

Q2: What are the essential requirements for a successful Claisen condensation?

For a Claisen condensation to proceed efficiently, several conditions must be met:

  • Presence of α-Hydrogens: At least one of the reacting esters must possess an α-hydrogen to enable the formation of the necessary enolate intermediate.[3][4]

  • Appropriate Base: A strong base is required, and it should not cause unwanted side reactions like saponification or nucleophilic substitution with the carbonyl group.[3][5] Sodium alkoxides, such as sodium ethoxide, are commonly used, and the alkoxide should match the alcohol portion of the ester to prevent transesterification.[5][6]

  • Good Leaving Group: The alkoxy group of the ester must be a good leaving group to facilitate the final step of the reaction.[4]

  • Stoichiometric Amount of Base: A full equivalent of the base is necessary because the resulting β-keto ester is acidic and will be deprotonated by the base, which drives the reaction to completion.[7][8]

Q3: What are the common variations of the Claisen condensation?

Several variations of the Claisen condensation exist, each with specific applications:

  • Classic Claisen Condensation: This involves the self-condensation of two molecules of the same enolizable ester.[3]

  • Crossed (or Mixed) Claisen Condensation: This reaction occurs between two different esters.[3] To be synthetically useful and avoid a mixture of products, one of the esters should be non-enolizable (e.g., an aromatic ester like ethyl benzoate).[3][9]

  • Dieckmann Condensation: This is an intramolecular Claisen condensation of a molecule containing two ester groups, which leads to the formation of a cyclic β-keto ester.[2][3] It is particularly useful for synthesizing five- and six-membered rings.[9]

Troubleshooting Guide for Low Conversion Rates

Problem: My Claisen condensation reaction is showing low or no product yield. What are the potential causes and how can I troubleshoot this?

Low conversion rates in a Claisen condensation can stem from several factors. A systematic approach to troubleshooting is recommended, focusing on the base, reaction conditions, and reactants.

Issues Related to the Base
Potential CauseRecommended Solution
Inactive Base Use a fresh supply of the base. Alkoxide bases can degrade upon exposure to moisture and air.
Inappropriate Base The chosen base may not be strong enough to deprotonate the ester effectively. Consider using a stronger base like sodium hydride (NaH) or sodium amide (NaNH₂), which can increase the yield.[3] For mixed Claisen condensations, a non-nucleophilic base such as lithium diisopropylamide (LDA) can be used to selectively form one enolate.[2]
Incorrect Stoichiometry A stoichiometric amount of base is required to drive the equilibrium towards the product by deprotonating the resulting β-keto ester.[7][8] Ensure at least one full equivalent of the base is used.
Transesterification Using an alkoxide base with a different alkyl group than the ester can lead to transesterification, creating a mixture of reactants and products.[5] Always match the alkoxide to the alcohol portion of the ester (e.g., use sodium ethoxide with ethyl esters).[5][6]
Saponification Using hydroxide bases (like NaOH or KOH) can lead to the hydrolysis of the ester, forming a carboxylate salt, which will not undergo condensation.[5][6]
Suboptimal Reaction Conditions
Potential CauseRecommended Solution
Incorrect Temperature The reaction temperature can significantly impact the rate of enolate formation and potential side reactions.[9] While many Claisen condensations are run at or below room temperature to minimize side reactions, some systems may require gentle heating to proceed at a reasonable rate.[9] Optimization of the temperature for your specific substrates is recommended.
Insufficient Reaction Time The reaction may not have reached completion. Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Poor Mixing In heterogeneous reactions (e.g., with NaH), ensure efficient stirring to facilitate the reaction between the base and the ester.
Problems with Reactants and Reagents
Potential CauseRecommended Solution
Impure Starting Materials Impurities in the esters or solvent can interfere with the reaction. Ensure that all reactants and the solvent are pure and dry.
Presence of Water Water will react with the strong base, quenching it and preventing the deprotonation of the ester. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Steric Hindrance Bulky substituents on the ester can hinder the reaction.[10] If steric hindrance is suspected, you may need to use a stronger base or more forcing reaction conditions.

Visualizing the Troubleshooting Process

The following workflow provides a systematic approach to diagnosing and resolving low conversion rates in your Claisen condensation reaction.

Troubleshooting_Workflow start Low Conversion Rate Observed check_base Step 1: Verify Base Integrity & Stoichiometry start->check_base base_ok Base is Active & Stoichiometric check_base->base_ok  Yes base_issue Address Base Issues: - Use fresh base - Adjust stoichiometry - Select appropriate base check_base->base_issue  No check_conditions Step 2: Evaluate Reaction Conditions base_ok->check_conditions rerun1 Rerun Reaction base_issue->rerun1 rerun1->start success Successful Conversion conditions_ok Conditions are Optimized check_conditions->conditions_ok  Yes conditions_issue Optimize Conditions: - Adjust temperature - Increase reaction time - Ensure efficient mixing check_conditions->conditions_issue  No check_reactants Step 3: Assess Reactant Quality conditions_ok->check_reactants rerun2 Rerun Reaction conditions_issue->rerun2 rerun2->start reactants_ok Reactants are Pure & Dry check_reactants->reactants_ok  Yes reactants_issue Address Reactant Issues: - Purify esters - Use anhydrous solvent - Dry glassware check_reactants->reactants_issue  No reactants_ok->success consult Consult Further Literature or Consider Alternative Synthesis reactants_ok->consult If still failing rerun3 Rerun Reaction reactants_issue->rerun3 rerun3->start

Caption: A systematic workflow for troubleshooting low conversion rates.

Understanding the Mechanism and Potential Side Reactions

A clear understanding of the reaction mechanism and potential side reactions is crucial for effective troubleshooting.

Claisen Condensation Mechanism

The mechanism of the Claisen condensation involves several key steps:

  • Enolate Formation: A strong base removes an α-proton from the ester to form a resonance-stabilized enolate ion.[1][4]

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.[1]

  • Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide group to form the β-keto ester.[3]

  • Deprotonation: The newly formed β-keto ester is deprotonated by the alkoxide base. This is a highly favorable acid-base reaction and is the driving force of the overall condensation.[6][11]

  • Protonation: An acidic workup is performed to protonate the enolate and yield the final β-keto ester product.[3][12]

Claisen_Mechanism cluster_step1 1. Enolate Formation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Elimination cluster_step4 4. Deprotonation (Driving Force) cluster_step5 5. Protonation Ester1 R-CH2-COOR' Enolate [R-CH⁻-COOR' ↔ R-CH=C(O⁻)OR'] Enolate Ion Ester1->Enolate Base abstracts α-proton Base + :B⁻ Intermediate Tetrahedral Intermediate Enolate->Intermediate Enolate attacks second ester Ester2 R-CH2-COOR' Product R-CH2-CO-CHR-COOR' (β-Keto Ester) Intermediate->Product Alkoxide leaves ProductEnolate [R-CH2-CO-CR⁻-COOR'] Product Enolate Product->ProductEnolate Deprotonated by R'O⁻ LeavingGroup + R'O⁻ FinalProduct R-CH2-CO-CHR-COOR' ProductEnolate->FinalProduct Acidic Workup (H₃O⁺)

Caption: The five key steps of the Claisen condensation mechanism.

Common Side Reactions

Low yields can also be attributed to competing side reactions.

  • Self-condensation of the Ketone (in crossed Claisen): If a ketone is used as one of the carbonyl partners, it can undergo self-condensation (an aldol reaction).[13] To minimize this, the other reactant (the aldehyde or ester) should be more reactive.

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking α-hydrogens can undergo a disproportionation reaction to yield an alcohol and a carboxylic acid.[13] This can be minimized by using a milder base or controlling the base concentration.[13]

  • Michael Addition: The enolate can potentially add to the α,β-unsaturated ketone product if one is formed, leading to a 1,5-dicarbonyl compound.[13]

  • Transesterification: As mentioned earlier, this occurs when the alkoxide base does not match the ester's alkoxy group.[5]

Side_Reactions start Claisen Condensation Reactants main_path Desired β-Keto Ester Product start->main_path Main Reaction Path side_reaction1 Self-Condensation (Aldol Reaction) start->side_reaction1 Side Reaction side_reaction2 Cannizzaro Reaction (for non-enolizable aldehydes) start->side_reaction2 Side Reaction side_reaction4 Transesterification (mismatched base/ester) start->side_reaction4 Side Reaction side_reaction3 Michael Addition (to unsaturated product) main_path->side_reaction3 Further Reaction

Caption: Potential side reactions that can lower the yield of the Claisen condensation.

Experimental Protocols

General Protocol for a Classic Claisen Condensation (Ethyl Acetate to Ethyl Acetoacetate)

Materials:

  • Sodium metal

  • Absolute ethanol

  • Ethyl acetate (anhydrous)

  • Diethyl ether (anhydrous)

  • Sulfuric acid (dilute)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Once all the sodium has reacted and the solution has cooled to room temperature, add anhydrous ethyl acetate dropwise with stirring.

  • Reaction: After the addition is complete, gently heat the reaction mixture to reflux for a specified time (e.g., 2-3 hours), monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture in an ice bath and acidify by the slow addition of dilute sulfuric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude β-keto ester.

  • Purification: Purify the crude product by distillation or column chromatography.

Troubleshooting Protocol: Optimizing Base and Temperature

This protocol outlines a small-scale approach to optimize the base and temperature for a problematic Claisen condensation.

1. Base Screening (at Room Temperature):

  • Set up three small-scale reactions in parallel using your starting materials.

  • Reaction A: Use 1 equivalent of sodium ethoxide.

  • Reaction B: Use 1 equivalent of sodium hydride (60% dispersion in mineral oil).

  • Reaction C: Use 1.1 equivalents of lithium diisopropylamide (LDA) (pre-formed or generated in situ).

  • Stir all reactions at room temperature and monitor by TLC or GC at regular intervals (e.g., 1, 2, 4, and 8 hours).

  • Analyze the conversion rates to identify the most effective base.

2. Temperature Optimization:

  • Using the most effective base identified in the screening, set up three small-scale reactions.

  • Reaction 1: Run at 0 °C (ice bath).

  • Reaction 2: Run at room temperature (~25 °C).

  • Reaction 3: Run at a slightly elevated temperature (e.g., 40-50 °C).

  • Monitor the reactions over time to determine the optimal temperature that provides a reasonable reaction rate with minimal side product formation.

By systematically addressing these potential issues, you can effectively troubleshoot and optimize your Claisen condensation reactions to achieve higher conversion rates.

References

Preventing decomposition of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a fluorinated β-keto ester. The presence of the tetrafluorophenyl group, a strong electron-withdrawing moiety, makes this compound a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. Fluorine substitution can enhance the biological activity and metabolic stability of target molecules.

Q2: What are the main causes of decomposition of this compound during workup?

The primary decomposition pathways for this compound during workup are:

  • Hydrolysis: The ester functional group can be cleaved by water, especially under acidic or basic conditions, to form the corresponding β-keto acid and ethanol. The strongly electron-withdrawing tetrafluorophenyl group makes the carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.

  • Decarboxylation: The β-keto acid intermediate formed upon hydrolysis is often unstable and can readily lose carbon dioxide upon gentle heating or under acidic/basic conditions to yield 2',3',4',5'-tetrafluoroacetophenone.

Q3: Why is this particular β-keto ester more prone to decomposition than non-fluorinated analogues?

The tetrafluorophenyl group is strongly electron-withdrawing. This has two main consequences:

  • It increases the partial positive charge on the carbonyl carbons of both the ketone and the ester, making them more susceptible to nucleophilic attack, which is the key step in hydrolysis.

  • It increases the acidity of the α-hydrogens (the protons on the carbon between the two carbonyl groups). While this is beneficial for some reactions, it can also influence the stability of the enolate and the subsequent reactivity of the molecule.

A key concern is that the polyfluoroaromatic fragment can be susceptible to nucleophilic substitution, which can limit the use of strong bases during the workup.[1]

Q4: Can I use a strong base like sodium hydroxide to wash my organic extracts?

It is strongly discouraged to use strong bases like sodium hydroxide for washing. The hydroxide ion is a potent nucleophile that can readily catalyze the hydrolysis of the ester. This will lead to the formation of the unstable β-keto acid, which can then decarboxylate, significantly reducing the yield of your desired product. A milder base, such as a saturated aqueous solution of sodium bicarbonate, should be used with caution.

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Solution
Low final product yield after workup and purification. Decomposition of the product via hydrolysis and/or decarboxylation.Review your workup protocol. Avoid strong acids and bases. Use mild conditions: wash with dilute acid (e.g., 1-3M HCl), followed by water, and then cautiously with saturated sodium bicarbonate solution. Keep the temperature low during the workup.
Presence of a significant amount of 2',3',4',5'-tetrafluoroacetophenone as a byproduct. Decarboxylation of the intermediate β-keto acid. This is likely due to prolonged exposure to acidic or basic aqueous solutions, or elevated temperatures during workup or solvent removal.Minimize the time the compound is in contact with aqueous acidic or basic solutions. Perform extractions quickly and at room temperature or below. When removing the solvent, use a rotary evaporator with a water bath temperature not exceeding 40°C.
Formation of an inseparable emulsion during aqueous extraction. This can occur due to the nature of the compound and the solvents used.Try adding brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, filtering the emulsified layer through a pad of celite can be effective.
The product appears oily or discolored after purification. Residual acidic or basic impurities may be present, which can catalyze slow decomposition.Ensure thorough washing during the workup to remove all acidic and basic residues. After washing with sodium bicarbonate, a final wash with brine is recommended. Ensure the organic layer is properly dried with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation.

Experimental Protocols

Recommended Workup Protocol to Minimize Decomposition

This protocol is adapted from procedures for similar fluorinated β-keto esters and is designed to minimize contact time with aqueous acidic and basic solutions.[2][3]

  • Quenching the Reaction: After the reaction is complete, cool the reaction mixture to 0-5°C in an ice bath.

  • Acidic Wash: Slowly add the reaction mixture to a separatory funnel containing cold, dilute hydrochloric acid (1M to 3M). Gently invert the funnel several times to mix. Rationale: This step neutralizes any remaining base from the reaction and protonates the enolate.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Collect the organic layer.

  • Water Wash: Wash the organic layer with cold water to remove excess acid.

  • Mild Basic Wash: Carefully wash the organic layer with a cold, saturated aqueous solution of sodium bicarbonate. CAUTION: CO₂ evolution may cause pressure buildup in the separatory funnel. Vent frequently. Rationale: This step removes any remaining acidic impurities. A mild base is used to prevent significant product hydrolysis.

  • Brine Wash: Wash the organic layer with brine to aid in the removal of water and help break any emulsions.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Crucially, maintain a low water bath temperature (≤ 40°C) to prevent thermal decarboxylation.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography.

Visual Guides

Decomposition Pathway

The following diagram illustrates the primary decomposition pathway of this compound during a typical aqueous workup.

DecompositionPathway This compound This compound 3-Oxo-3-(2,3,4,5-tetrafluorophenyl)propanoic acid 3-Oxo-3-(2,3,4,5-tetrafluorophenyl)propanoic acid This compound->3-Oxo-3-(2,3,4,5-tetrafluorophenyl)propanoic acid Hydrolysis (H₂O, H⁺ or OH⁻) 2',3',4',5'-Tetrafluoroacetophenone 2',3',4',5'-Tetrafluoroacetophenone 3-Oxo-3-(2,3,4,5-tetrafluorophenyl)propanoic acid->2',3',4',5'-Tetrafluoroacetophenone Decarboxylation (-CO₂, Heat or H⁺/OH⁻)

Caption: Decomposition of the target compound via hydrolysis and decarboxylation.

Recommended Workup Workflow

This workflow provides a visual guide to the recommended experimental procedure for minimizing decomposition.

WorkupWorkflow cluster_reaction Reaction Mixture cluster_workup Aqueous Workup (Cold) cluster_isolation Isolation Reaction_Mixture Crude Reaction Product Quench Quench in cold dilute HCl (1-3M) Reaction_Mixture->Quench Extract Extract with Organic Solvent Quench->Extract Wash_H2O Wash with Cold Water Extract->Wash_H2O Wash_NaHCO3 Wash with Cold Sat. NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na₂SO₄ or MgSO₄ Wash_Brine->Dry Solvent_Removal Solvent Removal (≤ 40°C) Dry->Solvent_Removal Purification Purification (e.g., Vacuum Distillation) Solvent_Removal->Purification Final_Product Pure Product Purification->Final_Product

Caption: Recommended workflow for the workup of this compound.

Troubleshooting Logic

This diagram outlines the logical steps to take when troubleshooting the decomposition of the target compound.

TroubleshootingLogic Start Low Yield or Impure Product Check_Workup Review Workup Conditions Start->Check_Workup Strong_Base Used Strong Base (e.g., NaOH)? Check_Workup->Strong_Base Use_Mild_Base Switch to Cold Sat. NaHCO₃ Strong_Base->Use_Mild_Base Yes High_Temp High Temperature during Solvent Removal? Strong_Base->High_Temp No Use_Mild_Base->High_Temp Lower_Temp Use Water Bath ≤ 40°C High_Temp->Lower_Temp Yes Prolonged_Contact Prolonged Contact with Aqueous Layers? High_Temp->Prolonged_Contact No Lower_Temp->Prolonged_Contact Minimize_Contact Perform Washes Quickly Prolonged_Contact->Minimize_Contact Yes End Improved Yield and Purity Prolonged_Contact->End No Minimize_Contact->End

Caption: A logical guide to troubleshooting decomposition issues during workup.

References

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on catalyst selection, experimental protocols, and troubleshooting for chemical reactions involving Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate. The information is presented in a question-and-answer format to directly address potential challenges in your research.

Section 1: Pyrazolone Synthesis via Cyclization with Hydrazine

The reaction of this compound with hydrazine or its derivatives is a common method for synthesizing highly valuable fluorinated pyrazolone compounds.

Frequently Asked Questions (FAQs)

Q1: What type of catalyst is recommended for the synthesis of 5-(2,3,4,5-tetrafluorophenyl)-2,4-dihydro-3H-pyrazol-3-one from this compound and hydrazine?

A1: The synthesis of pyrazolones from β-ketoesters and hydrazine can often be achieved without a catalyst, especially with reactive substrates. However, to improve reaction rates and yields, a mild acid or base catalyst is frequently employed.

  • Acid Catalysis: A catalytic amount of a protic acid, such as acetic acid, is a common choice.[1] This helps to activate the carbonyl group for nucleophilic attack by hydrazine.

  • Base Catalysis: In some instances, a base like piperidine can be used.[2]

  • Catalyst-Free: Many procedures for pyrazolone synthesis, particularly in multicomponent reactions, are performed without any catalyst, relying on the inherent reactivity of the starting materials, sometimes with the aid of heat or microwave irradiation.[3][4]

For this compound, the electron-withdrawing nature of the tetrafluorophenyl ring may enhance the electrophilicity of the ketone carbonyl, potentially facilitating the reaction even without a strong catalyst. A good starting point would be a catalyst-free reaction or the use of a catalytic amount of acetic acid.

Q2: What are the typical reaction conditions for this cyclization?

A2: Reaction conditions can vary, but generally involve heating the reactants in a suitable solvent.

  • Solvent: Ethanol is a commonly used solvent for this reaction.

  • Temperature: Refluxing the reaction mixture is a standard procedure.

  • Reaction Time: The reaction time can range from a few minutes to several hours, depending on the reactivity of the substrates and the use of a catalyst. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine completion.

Troubleshooting Guide
Issue Possible Cause Troubleshooting Steps
Low or No Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Formation of side products.1. Increase the reaction time and monitor by TLC. 2. Increase the temperature to reflux. Consider using a higher boiling point solvent if necessary. 3. See "Side Reactions" section below. Consider adding a mild acid catalyst like acetic acid to promote the desired cyclization.
Formation of Multiple Products 1. Incomplete cyclization leading to hydrazone intermediate. 2. Side reactions of the starting material or product.1. Ensure sufficient heating and reaction time to drive the cyclization to completion. 2. Purify the product by recrystallization or column chromatography. Adjusting the stoichiometry of hydrazine might be necessary.
Difficulty in Product Isolation The product might be soluble in the reaction solvent.Concentrate the reaction mixture and attempt to precipitate the product by adding a non-polar solvent or by cooling.
Potential Side Reactions
  • Formation of Hydrazone Intermediate: The initial reaction between the ketone and hydrazine forms a hydrazone. If the subsequent intramolecular cyclization is slow, this intermediate may be isolated. Driving the reaction to completion with heat or a catalyst is key.

  • Reaction at the Ester Carbonyl: While less likely under neutral or acidic conditions, hydrazine could potentially react with the ester group to form a hydrazide, especially if a large excess of hydrazine is used under harsh conditions.

  • Dimerization or Polymerization: Under certain conditions, side reactions involving the starting materials or intermediates could lead to oligomeric byproducts.

Experimental Protocol: General Procedure for Pyrazolone Synthesis

This is a general protocol that may require optimization for your specific substrate.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1 to 1.2 equivalents) dropwise to the solution. If using a catalyst, add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) or by column chromatography on silica gel.

experimental_workflow start Start reactants Dissolve this compound in Ethanol start->reactants reagent Add Hydrazine Hydrate (and optional catalyst) reactants->reagent reaction Reflux and Monitor by TLC reagent->reaction workup Cool and/ or Concentrate reaction->workup purification Recrystallization or Column Chromatography workup->purification end End purification->end

Caption: A decision tree to guide the catalyst screening process for the asymmetric hydrogenation of the target β-ketoester.

Disclaimer: The information provided is for guidance purposes only. Researchers should always consult primary literature and conduct their own risk assessments before undertaking any experimental work. The reactivity of this compound may differ from that of non-fluorinated analogues, and optimization of reaction conditions is crucial for success.

References

Technical Support Center: Solvent Effects on the Reactivity of Fluorinated Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the impact of solvents on the reactivity of fluorinated esters.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorinated ester reacting much faster than its non-fluorinated analog?

A1: The high electronegativity of fluorine atoms in the ester's acyl or alcohol portion significantly increases the electrophilicity of the carbonyl carbon. This electronic effect makes the ester more susceptible to nucleophilic attack, leading to enhanced reactivity.

Q2: I observe a significant variation in reaction rates when I change the solvent. What is the primary cause of this?

A2: Solvents play a crucial role in stabilizing the reactants, transition states, and products of a reaction. Polar solvents can stabilize charged intermediates and transition states, often accelerating the reaction. The ability of a solvent to act as a hydrogen bond donor or acceptor can also significantly influence the reaction rate by interacting with the reactants and intermediates. For instance, polar aprotic solvents are known to enhance the rate of bimolecular nucleophilic substitution reactions.

Q3: My reaction yield is consistently low. What are the common factors I should investigate?

A3: Low yields in reactions involving fluorinated esters can stem from several issues. Key factors to consider include:

  • Purity of Reactants and Solvents: Ensure all starting materials and the solvent are of high purity and anhydrous, as trace amounts of water can lead to unwanted hydrolysis of the ester.

  • Reaction Temperature: The optimal temperature can be crucial. Some reactions may require heating to proceed at a reasonable rate, while for others, elevated temperatures might lead to decomposition or side reactions.

  • Choice of Base (if applicable): In base-catalyzed reactions, the strength and steric hindrance of the base can significantly impact the outcome.

  • Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen or moisture.

Q4: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?

A4: The formation of multiple products can be due to competing reaction pathways, such as elimination versus substitution. The choice of solvent can significantly influence selectivity. For example, nonpolar solvents may favor SN2-type reactions, while polar solvents can promote SN1 pathways.[1] Carefully screening different solvents and optimizing the reaction temperature can help favor the desired reaction pathway.

Troubleshooting Guide: Low Reaction Yield

Problem Possible Causes Solutions
Low or no conversion of starting material - Inactive nucleophile or catalyst.- Suboptimal reaction temperature.- Poor solubility of reactants.- Check the purity and activity of your nucleophile/catalyst.- Systematically screen a range of temperatures.- Choose a solvent that effectively dissolves all reactants.
Product decomposition - Reaction temperature is too high.- The product is sensitive to acidic or basic conditions.- Run the reaction at a lower temperature.- Use a buffered solution or a non-acidic/non-basic workup procedure.
Side product formation - Competing reaction pathways (e.g., elimination).- Reaction with the solvent.- Screen different solvents to find one that favors the desired pathway.- Use a non-reactive solvent under the reaction conditions.
Hydrolysis of the ester - Presence of water in the reagents or solvent.- Use anhydrous solvents and dry all glassware thoroughly.- Handle hygroscopic reagents in a glovebox or under an inert atmosphere.

Quantitative Data: Solvent Effects on Reaction Rates

The following table summarizes the pseudo-first-order rate constants for the hydrolysis of S-ethyl trifluorothioacetate in various acetonitrile-water mixtures, demonstrating the impact of the solvent environment on reactivity.

% Water in Acetonitrile (v/v)Temperature (°C)Rate Constant, k (s⁻¹)
5.023.00.0000370
10.023.00.0000782
20.023.00.000185
5.045.00.000318
10.045.00.000672
20.045.00.00158

Data adapted from a study on the hydrolysis of S-ethyl trifluorothioacetate.[2]

Experimental Protocols

Protocol 1: Kinetic Analysis of Fluorinated Ester Aminolysis via UV-Vis Spectroscopy

This protocol describes a general method for determining the rate of reaction between a fluorinated ester and a primary amine using UV-Vis spectroscopy. This method is suitable when either the reactant ester or the product amide has a distinct UV-Vis absorbance profile.

Materials:

  • Fluorinated ester (e.g., ethyl trifluoroacetate)

  • Primary amine (e.g., n-butylamine)

  • Anhydrous solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the fluorinated ester in the chosen anhydrous solvent at a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of the primary amine in the same solvent at a known concentration (e.g., 1.0 M). Ensure the amine is in large excess to maintain pseudo-first-order conditions.

    • All solutions should be prepared under an inert atmosphere if the reactants are sensitive to air or moisture.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the reactant or product being monitored.

    • Equilibrate the temperature of the cuvette holder to the desired reaction temperature (e.g., 25 °C).

  • Kinetic Run:

    • Pipette the required volume of the amine stock solution and solvent into a quartz cuvette to achieve the desired final concentration.

    • Place the cuvette in the temperature-controlled holder and allow it to equilibrate for several minutes.

    • Initiate the reaction by rapidly injecting a small, known volume of the fluorinated ester stock solution into the cuvette and mix quickly.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance value becomes constant).

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A_t - A_∞)) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).

    • The second-order rate constant (k_2) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the amine (k_2 = k_obs / [Amine]).

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_sol Prepare Stock Solutions (Ester & Amine) mix Mix Reactants in Cuvette prep_sol->mix setup_spec Setup Spectrophotometer (λ_max, Temperature) setup_spec->mix record Record Absorbance vs. Time mix->record plot Plot ln(A_t - A_∞) vs. Time record->plot calculate Calculate Rate Constants (k_obs, k_2) plot->calculate

Caption: Workflow for the kinetic analysis of fluorinated ester aminolysis.

troubleshooting_logic start Low Reaction Yield check_conversion Check Conversion of Starting Material start->check_conversion check_purity Verify Reactant/Solvent Purity check_conversion->check_purity Low optimize_temp Optimize Reaction Temperature check_conversion->optimize_temp Low check_solubility Assess Reactant Solubility check_conversion->check_solubility Low check_side_products Side Products Observed? check_conversion->check_side_products High change_solvent Screen Different Solvents check_side_products->change_solvent Yes check_hydrolysis Ensure Anhydrous Conditions check_side_products->check_hydrolysis Yes product_decomposition Product Decomposition? check_side_products->product_decomposition No lower_temp Lower Reaction Temperature product_decomposition->lower_temp Yes modify_workup Modify Workup Procedure product_decomposition->modify_workup Yes

References

Validation & Comparative

Reactivity Showdown: Tetrafluorophenyl vs. Trifluorophenyl Propanoates in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of activating group for carboxylic acids is a critical parameter influencing the efficiency and success of conjugation and synthesis protocols. Among the array of options, activated phenyl esters, particularly those bearing electron-withdrawing fluorine substituents, have garnered significant attention. This guide provides an objective comparison of the reactivity of two such agents: 2,3,5,6-tetrafluorophenyl (TFP) propanoate and 2,4,6-trifluorophenyl (TFP) propanoate.

The utility of these reagents lies in their ability to readily react with nucleophiles, such as the primary amines found in proteins and peptides, to form stable amide bonds. The reactivity of the ester is largely governed by the electronic properties of the phenyl ring, with a greater degree of fluorine substitution generally leading to a more reactive species. This enhanced reactivity is a direct consequence of the strong electron-withdrawing nature of fluorine, which increases the electrophilicity of the carbonyl carbon and stabilizes the phenolate leaving group.

Theoretical Reactivity: A Tale of Two Phenols

A reliable predictor of the reactivity of an activated ester is the acidity (pKa) of its corresponding phenolic leaving group. A lower pKa indicates a more stable phenoxide anion, and consequently, a better leaving group, which translates to a higher reactivity of the ester.

CompoundStructurepKa
2,3,5,6-Tetrafluorophenol2,3,5,6-Tetrafluorophenol5.67
2,4,6-Trifluorophenol2,4,6-Trifluorophenol~7.47 (Predicted)

The significantly lower pKa of 2,3,5,6-tetrafluorophenol compared to 2,4,6-trifluorophenol strongly suggests that the tetrafluorophenyl propanoate is the more reactive of the two esters. The additional fluorine atom in the tetrafluoro- derivative provides greater inductive electron withdrawal, leading to a more stabilized phenoxide leaving group.

Head-to-Head Reactivity Comparison

Therefore, 2,3,5,6-tetrafluorophenyl propanoate is expected to exhibit a higher rate of reaction with nucleophiles, such as primary amines, compared to 2,4,6-trifluorophenyl propanoate. This enhanced reactivity can be advantageous in situations where rapid and efficient conjugation is required, particularly with less reactive amines or when working at lower concentrations.

However, it is important to note that increased reactivity often comes at the cost of decreased stability towards hydrolysis. While fluorinated phenyl esters are generally more resistant to hydrolysis than their non-fluorinated counterparts or other activated esters like N-hydroxysuccinimide (NHS) esters, the more reactive tetrafluorophenyl ester will likely have a shorter half-life in aqueous media than the trifluorophenyl ester.

Experimental Protocols

To quantitatively compare the reactivity of tetrafluorophenyl and trifluorophenyl propanoates, a kinetic analysis of their reaction with a model primary amine can be performed.

Synthesis of Fluorinated Phenyl Propanoates

Objective: To synthesize 2,3,5,6-tetrafluorophenyl propanoate and 2,4,6-trifluorophenyl propanoate.

Materials:

  • Propionyl chloride

  • 2,3,5,6-Tetrafluorophenol

  • 2,4,6-Trifluorophenol

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Magnetic stirrer and stirring bar

  • Round-bottom flasks

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,5,6-tetrafluorophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure 2,3,5,6-tetrafluorophenyl propanoate.

  • Repeat steps 1-8 using 2,4,6-trifluorophenol to synthesize 2,4,6-trifluorophenyl propanoate.

Comparative Kinetic Study of Aminolysis

Objective: To determine and compare the second-order rate constants for the reaction of each fluorinated phenyl propanoate with a model primary amine.

Materials:

  • 2,3,5,6-Tetrafluorophenyl propanoate

  • 2,4,6-Trifluorophenyl propanoate

  • A model primary amine (e.g., benzylamine or n-butylamine)

  • Acetonitrile (ACN) or another suitable aprotic solvent

  • UV-Vis spectrophotometer or HPLC

  • Thermostatted cuvette holder

Procedure:

  • Prepare stock solutions of known concentrations of each fluorinated phenyl propanoate and the primary amine in acetonitrile.

  • Set up a series of reactions with a pseudo-first-order condition, where the concentration of the amine is in large excess (at least 10-fold) over the concentration of the ester.

  • Initiate the reaction by mixing the ester and amine solutions in a thermostatted cuvette.

  • Monitor the reaction progress over time by observing the decrease in the absorbance of the starting ester or the increase in the absorbance of the product (if chromophoric) using a UV-Vis spectrophotometer. Alternatively, aliquots can be taken at various time points, quenched, and analyzed by HPLC to determine the concentration of the remaining ester.

  • Plot the natural logarithm of the ester concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k_obs).

  • Repeat the experiment with different concentrations of the amine.

  • Plot k_obs versus the concentration of the amine. The slope of this second plot will be the second-order rate constant (k₂) for the aminolysis reaction.

  • Compare the k₂ values obtained for 2,3,5,6-tetrafluorophenyl propanoate and 2,4,6-trifluorophenyl propanoate to quantitatively assess their relative reactivities.

Visualizing the Reaction and Workflow

Aminolysis_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Ester Fluorophenyl Propanoate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH₂) Amine->Intermediate Amide Amide Intermediate->Amide Collapse Phenol Fluorophenol Intermediate->Phenol

Caption: Generalized mechanism for the aminolysis of fluorophenyl propanoates.

Experimental_Workflow cluster_synthesis Ester Synthesis cluster_kinetics Kinetic Analysis cluster_comparison Comparison Reaction Esterification Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Mixing Reactant Mixing (Pseudo-first-order) Purification->Mixing Monitoring Reaction Monitoring (UV-Vis/HPLC) Mixing->Monitoring Analysis Data Analysis (k_obs) Monitoring->Analysis Rate_Constant Determine Second-Order Rate Constant (k₂) Analysis->Rate_Constant Compare Compare k₂ values Rate_Constant->Compare

Unveiling the Biological Potential: A Comparative Guide to Compounds Derived from Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of compounds synthesized from Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate. This analysis, supported by experimental data, focuses primarily on the anticancer and anti-inflammatory properties of pyrazole derivatives, a prominent class of compounds accessible from this fluorinated precursor.

The introduction of fluorine atoms into organic molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This compound serves as a valuable building block for the synthesis of novel heterocyclic compounds, particularly pyrazoles and pyrazolones, which have demonstrated significant potential in anticancer and anti-inflammatory applications.

Comparative Anticancer Activity

One of the most significant biological activities exhibited by derivatives of this compound is their potent anticancer effect. A key derivative, 2-phenyl-5-(2,3,4,5-tetrafluorophenyl)-2,4-dihydro-3H-pyrazol-3-one, has been synthesized and evaluated for its in vitro antiproliferative activity against human lung adenocarcinoma cell lines. The data from this and other studies on related pyrazole derivatives are summarized below to provide a comparative overview.

Compound/AlternativeCancer Cell LineIC50 (µM)Reference
2-phenyl-5-(2,3,4,5-tetrafluorophenyl)-2,4-dihydro-3H-pyrazol-3-one (P12) A549 (Lung)Not explicitly stated, but showed antiproliferative activity[1]
NCI-H522 (Lung)Not explicitly stated, but showed antiproliferative activity[1]
3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde derivative 2 HepG2 (Liver)9.13[2]
3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde derivative 7 MCF-7 (Breast)16.52[2]
A549 (Lung)6.52[2]
PC3 (Prostate)9.13[2]
Doxorubicin (Standard) HepG2 (Liver)34.24[2]
MCF-7 (Breast)20.85[2]
A549 (Lung)5.93[2]
PC3 (Prostate)38.02[2]
3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid 22 MCF7, A549, HeLa, PC32.82 - 6.28[3]
3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid 23 MCF7, A549, HeLa, PC32.82 - 6.28[3]
Etoposide (Standard) MCF7, A549, HeLa, PC3Comparable to compounds 22 and 23[3]

Comparative Anti-inflammatory Activity

While specific anti-inflammatory data for derivatives of this compound are not extensively reported in the available literature, the broader class of pyrazole and fluorinated compounds has well-documented anti-inflammatory properties. These compounds often exert their effects through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and nitric oxide (NO). The following table presents data for various pyrazole derivatives as a basis for potential comparison.

Compound/AlternativeAssayIC50 (µM) / % InhibitionReference
4-fluoropyrazole hybrid 30 Bradykinin B1 receptor antagonism0.023[4]
6-fluoroindazole scaffold 40 TRPA1 antagonism0.043[4]
Ethyl pyrazole derivative 23c Nitric oxide release inhibition0.63[5]
Ethyl pyrazole derivative 21d Prostaglandin E2 production inhibition0.52[5]
Pyrazoline derivative 2g Lipoxygenase inhibition80[6]
Celecoxib (Standard) COX-2 Inhibition-[7]
Diclofenac sodium (Standard) Anti-inflammatory activity-[7]

Experimental Protocols

Detailed methodologies for the key biological assays are crucial for the replication and validation of research findings.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[9]

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 hours).[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

Anti-inflammatory Activity Assessment

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophage cells (e.g., RAW 264.7) upon stimulation with LPS.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 2 × 10⁵ cells/mL.[11]

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour) before stimulating with LPS (1 µg/mL).[11][12]

  • Incubation: Incubate the plates for 24 hours at 37°C.[11]

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent I and 50 µL of Griess Reagent II.[11]

  • Absorbance Measurement: Measure the absorbance at 546 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.[11]

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

Protocol (Fluorometric):

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the kit instructions.[13]

  • Inhibitor and Control Setup: In a 96-well plate, add the test inhibitor, a known inhibitor control (e.g., Celecoxib), and an enzyme control (no inhibitor).[13]

  • Reaction Initiation: Add the reaction mix containing the COX assay buffer, COX probe, and COX cofactor to each well. Initiate the reaction by adding the substrate, arachidonic acid.[13]

  • Fluorescence Measurement: Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.[13] The rate of fluorescence increase is proportional to the COX-2 activity.

Signaling Pathways and Mechanisms of Action

The biological activities of pyrazole derivatives are underpinned by their interaction with various cellular signaling pathways.

Anticancer Mechanisms

Pyrazole derivatives have been shown to exert their anticancer effects through multiple mechanisms, including:

  • Inhibition of Kinases: Many pyrazole-containing drugs, such as Crizotinib, target receptor tyrosine kinases like ALK and MET, which are crucial for cancer cell proliferation and survival.[14][15]

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: They can halt the progression of the cell cycle, preventing cancer cells from dividing.[16]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives can interfere with the formation of microtubules, which are essential for cell division.[16]

anticancer_pathway cluster_cell Cancer Cell Pyrazole Derivative Pyrazole Derivative Growth Factor Receptor Growth Factor Receptor Pyrazole Derivative->Growth Factor Receptor Inhibition Cell Cycle Progression Cell Cycle Progression Pyrazole Derivative->Cell Cycle Progression Arrest Apoptosis Apoptosis Pyrazole Derivative->Apoptosis Induction Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Growth Factor Receptor->Kinase Cascade (e.g., MAPK) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK)->Transcription Factors Proliferation & Survival Proliferation & Survival Transcription Factors->Proliferation & Survival

Caption: Anticancer signaling pathways targeted by pyrazole derivatives.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of pyrazole derivatives are primarily mediated by:

  • Inhibition of Pro-inflammatory Enzymes: As mentioned, pyrazoles can inhibit COX and lipoxygenase (LOX) enzymes, thereby reducing the production of prostaglandins and leukotrienes.[2]

  • Suppression of Pro-inflammatory Cytokines: They can decrease the production of cytokines like TNF-α, IL-1β, and IL-6.[2]

  • Inhibition of NF-κB Activation: By inhibiting the NF-κB signaling pathway, these compounds can downregulate the expression of various genes involved in the inflammatory response.[2]

anti_inflammatory_pathway cluster_cell Inflammatory Cell (e.g., Macrophage) Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory Stimulus (e.g., LPS)->TLR4 Pyrazole Derivative Pyrazole Derivative NF-κB Pathway NF-κB Pathway Pyrazole Derivative->NF-κB Pathway Inhibition COX-2 COX-2 Pyrazole Derivative->COX-2 Inhibition TLR4->NF-κB Pathway NF-κB Pathway->COX-2 iNOS iNOS NF-κB Pathway->iNOS Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) Prostaglandins Prostaglandins COX-2->Prostaglandins Nitric Oxide (NO) Nitric Oxide (NO) iNOS->Nitric Oxide (NO)

Caption: Anti-inflammatory signaling pathways modulated by pyrazole derivatives.

experimental_workflow cluster_workflow General Experimental Workflow Start Start Synthesis of Pyrazole Derivatives Synthesis of Pyrazole Derivatives Start->Synthesis of Pyrazole Derivatives In Vitro Screening In Vitro Screening Synthesis of Pyrazole Derivatives->In Vitro Screening Anticancer Assays (e.g., MTT) Anticancer Assays (e.g., MTT) In Vitro Screening->Anticancer Assays (e.g., MTT) Anti-inflammatory Assays (e.g., NO, COX-2) Anti-inflammatory Assays (e.g., NO, COX-2) In Vitro Screening->Anti-inflammatory Assays (e.g., NO, COX-2) Data Analysis (IC50 Determination) Data Analysis (IC50 Determination) Anticancer Assays (e.g., MTT)->Data Analysis (IC50 Determination) Anti-inflammatory Assays (e.g., NO, COX-2)->Data Analysis (IC50 Determination) Mechanism of Action Studies Mechanism of Action Studies Data Analysis (IC50 Determination)->Mechanism of Action Studies Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis In Vivo Studies (if promising) In Vivo Studies (if promising) Signaling Pathway Analysis->In Vivo Studies (if promising) End End In Vivo Studies (if promising)->End

Caption: A generalized workflow for the biological evaluation of pyrazole derivatives.

References

A Comparative Guide to X-ray Crystallography for the Structural Confirmation of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further optimization. This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for the structural confirmation of ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate and its derivatives. We will delve into the experimental protocols, present comparative data, and visualize the workflows to assist in selecting the most appropriate methods for structural elucidation.

Introduction to Structural Confirmation

This compound is a β-keto ester containing a highly fluorinated phenyl ring.[1][2] The presence of both a flexible keto-ester chain and a rigid, electron-withdrawing aromatic ring makes its structural analysis critical for understanding its reactivity and potential intermolecular interactions.[3][4] While several techniques can provide structural information, X-ray crystallography remains the gold standard for providing a definitive, high-resolution three-dimensional structure in the solid state.[5][6]

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical technique for structural confirmation depends on the specific information required, the nature of the sample, and the available resources. Below is a comparative overview of X-ray crystallography and its common alternatives.

Data Presentation: A Comparative Overview
Technique Information Provided Sample Requirements Resolution Key Advantages Limitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[7]High-quality single crystal (typically >0.1 mm).[8]Atomic (<1 Å)Unambiguous determination of absolute stereochemistry and conformation in the solid state.Crystal growth can be challenging; the solid-state structure may not represent the solution-state conformation.[5]
Powder X-ray Diffraction (PXRD) Crystal system, unit cell dimensions, and phase purity.[5][6]Microcrystalline powder.Lower than SCXRDUseful for identifying different crystalline forms (polymorphs) and for quality control.[9]Does not typically provide detailed atomic coordinates for complex organic molecules.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, and through-space correlations (NOE).[10]Soluble sample (mg quantities).N/AProvides detailed structural information in solution, which is often more biologically relevant.Does not provide precise bond lengths or angles; can be complex to interpret for large molecules.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS).Small sample quantity (µg to ng).N/AHigh sensitivity and provides information on molecular formula.Does not provide information on the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups.[11]Solid or liquid sample (mg quantities).N/AQuick and easy method for functional group identification.Provides limited information on the overall molecular structure.
Computational Modeling (e.g., DFT) Theoretical 3D structure, electronic properties, and conformational analysis.[12]None (in silico)TheoreticalCan predict stable conformations and provide insights into reactivity.The accuracy of the predicted structure is dependent on the level of theory and may not perfectly match experimental data.

Experimental Protocols

Single-Crystal X-ray Crystallography

The determination of a molecular structure by single-crystal X-ray diffraction involves a series of well-defined steps, from crystal growth to structure refinement.

1. Crystal Growth: High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.[8] For fluorinated furan derivatives, which share some chemical properties with the title compound, several crystallization techniques can be employed.[13] A common method is slow evaporation:

  • Preparation of the Compound Solution: Dissolve 5-10 mg of the purified this compound derivative in a minimal amount (0.5-1.0 mL) of a suitable solvent (e.g., acetone, ethyl acetate, dichloromethane) in a small, narrow vial. The compound should be readily soluble in the chosen solvent.[13]

  • Slow Evaporation: The vial is loosely capped to allow for the slow evaporation of the solvent over several hours to days at a constant temperature. As the solution becomes supersaturated, crystals may form.

2. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • The diffractometer directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern.[6]

  • A detector records the intensities and positions of the diffracted X-ray beams.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to yield a set of structure factors.

  • Initial phases for the structure factors are determined using direct methods or Patterson methods, which generates an initial electron density map.[14]

  • An atomic model is built into the electron density map.

  • The model is refined by least-squares methods, which iteratively adjust atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors.[13]

Alternative Spectroscopic and Analytical Protocols

1. NMR Spectroscopy:

  • Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.[10]

  • Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.[10]

  • Data Processing: The acquired data is Fourier transformed, phased, and calibrated. Integration of the ¹H NMR signals helps determine the relative number of protons.[10]

2. Mass Spectrometry (High-Resolution):

  • Sample Preparation: A small amount of the sample is dissolved in a suitable solvent and introduced into the mass spectrometer, often via direct infusion or coupled to a liquid chromatograph.

  • Ionization: The molecules are ionized using an appropriate technique (e.g., Electrospray Ionization - ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Analysis: The precise mass measurement allows for the determination of the elemental composition.

3. Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, a small amount is mixed with KBr powder and pressed into a pellet. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl).[10]

  • Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared light is passed through it. The instrument records the frequencies at which the light is absorbed.

  • Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the workflow for X-ray crystallography and a comparison of the logical relationships between different structural analysis techniques.

cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification solution Prepare Saturated Solution purification->solution evaporation Slow Evaporation / Diffusion solution->evaporation crystal_selection Select Single Crystal evaporation->crystal_selection data_collection Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final 3D Structure refinement->final_structure

Caption: Workflow for X-ray Crystal Structure Determination.[13]

cluster_primary Primary Structural Information cluster_definitive Definitive 3D Structure cluster_computational Theoretical Confirmation compound Synthesized Compound nmr NMR Spectroscopy (Connectivity) compound->nmr Initial Characterization ms Mass Spectrometry (Molecular Formula) compound->ms Initial Characterization ir IR Spectroscopy (Functional Groups) compound->ir Initial Characterization xray X-ray Crystallography (Solid-State Structure) nmr->xray Informs Crystallization Strategy ms->xray Informs Crystallization Strategy ir->xray Informs Crystallization Strategy dft Computational Modeling (Conformational Analysis) xray->dft Comparison & Validation

References

Comparative study of different synthetic methods for Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic methodologies for the preparation of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate, a key intermediate in the synthesis of fluorine-containing pharmaceuticals and agrochemicals.[1] The presence of the tetrafluorophenyl group can impart desirable properties such as enhanced metabolic stability and biological activity to target molecules. This document outlines detailed experimental protocols, presents quantitative data for easy comparison, and visualizes the synthetic workflows.

Comparative Analysis of Synthetic Methods

The synthesis of this compound, a β-keto ester, is most commonly achieved through variations of the Claisen condensation. This reaction involves the condensation of an ester with a carbonyl compound in the presence of a base to form a β-keto ester or a β-diketone.[2][3][4] The primary methods identified for the synthesis of the target compound are detailed below.

MethodKey ReagentsBase/CatalystSolventReaction TimeYield (%)Purity (%)
Method 1 Monoethyl malonate potassium salt, 2,3,4,5-Tetrafluorobenzoyl chlorideTriethylamine, MgCl₂Acetonitrile2.5 h99>98
Method 2 Diethyl malonate, Potassium hydroxide, 2,3,4,5-Tetrafluorobenzoyl chlorideOrganic base, MgCl₂Ethanol, TolueneNot SpecifiedHighNot Specified
Method 3 Carboxylic acid chloride, 2,3,4,5-Tetrafluorobenzoyl chlorideTertiary amineMethylene chlorideNot SpecifiedNot SpecifiedNot Specified

Table 1: Comparison of Synthetic Methods for this compound

Experimental Protocols

Method 1: Decarboxylative Acylation of Monoethyl Malonate Potassium Salt[5]

This method utilizes a one-pot reaction involving the acylation of the magnesium salt of monoethyl malonate followed by in-situ decarboxylation.

Procedure:

  • Monoethyl malonate potassium salt (21.5 mmol), magnesium chloride (25.7 mmol), and triethylamine (20.3 mmol) are dissolved in acetonitrile (70 mL).

  • The reaction mixture is stirred for 2.5 hours at 10-15 °C.

  • A solution of 2,3,4,5-tetrafluorobenzoyl chloride (10.3 mmol) in acetonitrile (10 mL) is added dropwise at 0 °C over 15 minutes.

  • After the reaction is complete, the volatile components are removed under reduced pressure.

  • Toluene (30 mL) is added and subsequently evaporated under reduced pressure.

  • Toluene (60 mL) is added again, followed by the careful addition of 1.5 M HCl (40 mL), ensuring the temperature does not exceed 25°C.

  • The organic phase is separated and washed sequentially with 1.5 M HCl (2 x 25 mL) and water (2 x 25 mL).

  • The organic layer is dried over MgSO₄ and concentrated under reduced pressure to yield the final product.

Method 2: Acylation of Diethyl Malonate via Potassium Ethyl Malonate[6]

This two-step method involves the initial preparation of potassium ethyl malonate from diethyl malonate, followed by acylation.

Procedure:

  • Preparation of Potassium Ethyl Malonate: Diethyl malonate is reacted with potassium hydroxide in absolute ethanol.

  • Acylation: The prepared potassium ethyl malonate is then reacted with 2,3,4,5-tetrafluorobenzoyl chloride in a suitable solvent in the presence of magnesium chloride and an organic base.

  • Workup: The reaction product is hydrolyzed, purified, and crystallized to obtain the final product. The organic phase is washed with hydrochloric acid and water, dried with anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is then purified by recrystallization from petroleum ether.

Method 3: General Acylation of a Carboxylic Acid Chloride[7]

This patent describes a general method for the preparation of polyfluoro beta-keto esters.

Procedure:

  • A polyfluorocarboxylic acid chloride (e.g., 2,3,4,5-tetrafluorobenzoyl chloride) is reacted with a carboxylic acid chloride in the presence of a tertiary amine.

  • The reaction can be carried out in a solvent such as methylene chloride, tetrahydrofuran, or ethyl ether, or neat.

  • The reaction is then quenched with an alcohol to synthesize the α-alkyl polyfluoro-β-keto ester.

Synthetic Workflow and Logic Diagrams

The following diagrams illustrate the general synthetic pathways described.

Synthesis_Workflow cluster_method1 Method 1 cluster_method2 Method 2 cluster_method3 Method 3 M1_R1 Monoethyl malonate potassium salt M1_P Ethyl 3-oxo-3-(2,3,4,5- tetrafluorophenyl)propanoate M1_R1->M1_P TEA, MgCl2 Acetonitrile M1_R2 2,3,4,5-Tetrafluorobenzoyl chloride M1_R2->M1_P M2_R1 Diethyl malonate M2_I1 Potassium ethyl malonate M2_R1->M2_I1 KOH, Ethanol M2_P Ethyl 3-oxo-3-(2,3,4,5- tetrafluorophenyl)propanoate M2_I1->M2_P Organic base, MgCl2 M2_R2 2,3,4,5-Tetrafluorobenzoyl chloride M2_R2->M2_P M3_R1 Carboxylic acid chloride M3_P Ethyl 3-oxo-3-(2,3,4,5- tetrafluorophenyl)propanoate M3_R1->M3_P Tertiary amine M3_R2 2,3,4,5-Tetrafluorobenzoyl chloride M3_R2->M3_P

Caption: Comparative workflow of synthetic methods.

General_Claisen_Condensation Ester_Enolate Ester Enolate (Nucleophile) Intermediate Tetrahedral Intermediate Ester_Enolate->Intermediate Nucleophilic Attack Acyl_Chloride Acyl Chloride (Electrophile) Acyl_Chloride->Intermediate Product β-Keto Ester Intermediate->Product Elimination of Leaving Group

Caption: Generalized mechanism of Claisen-type condensation.

References

A Comparative Guide to the Validation of Analytical Methods for Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of fluorinated organic compounds is paramount in pharmaceutical development, environmental monitoring, and materials science. The unique properties imparted by fluorine atoms necessitate robust and validated analytical methods to ensure data integrity and regulatory compliance. This guide provides an objective comparison of three prevalent analytical techniques for the analysis of fluorinated organic compounds: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Fluorine-19 Quantitative Nuclear Magnetic Resonance (¹⁹F qNMR). The performance of these methods is compared based on key validation parameters, with supporting experimental protocols detailed below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile fluorinated organic compounds. It offers high chromatographic resolution and mass-based identification, making it a staple in many analytical laboratories.

Data Presentation: GC-MS Performance
Validation ParameterPerformance MetricTypical Value/RangeAnalyte/Matrix Example
Linearity (R²) Correlation Coefficient> 0.995Volatile fluorinated solvents in pharmaceutical preparations
Accuracy Recovery90-110%Fluorinated pesticide residues in soil samples
Precision (RSD) Repeatability< 5%Impurity profiling of a fluorinated intermediate
Limit of Quantitation (LOQ) Concentration1 - 100 ng/mLTrace analysis of fluorinated environmental contaminants
Specificity ResolutionBaseline separation from matrix componentsAnalysis of fluorinated anesthetics in biological fluids
Robustness % Change in Response< 10%Minor variations in GC oven temperature and carrier gas flow rate
Experimental Protocols: GC-MS Validation

Linearity:

  • Prepare a stock solution of the fluorinated analyte in a suitable solvent.

  • Perform a serial dilution to create at least five calibration standards spanning the expected concentration range of the samples.

  • Inject each calibration standard in triplicate into the GC-MS system.

  • Plot the peak area of the analyte against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

Accuracy (Spike Recovery):

  • Select a representative blank matrix (e.g., drug formulation without the active pharmaceutical ingredient, clean soil).

  • Spike the blank matrix with the fluorinated analyte at three different concentration levels (low, medium, and high) within the linear range. Prepare each level in triplicate.

  • Prepare and analyze the spiked samples using the developed GC-MS method.

  • Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • The mean recovery should typically be within 90-110%.

Precision (Repeatability):

  • Prepare a standard solution of the fluorinated analyte at a concentration near the center of the calibration range.

  • Inject the same standard solution six consecutive times into the GC-MS system.

  • Calculate the mean and relative standard deviation (RSD) of the peak areas.

  • The RSD should typically be less than 5%.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique suitable for a wide range of fluorinated organic compounds, including non-volatile and thermally labile molecules. It is the gold standard for the analysis of many fluorinated pharmaceuticals and per- and polyfluoroalkyl substances (PFAS).[1]

Data Presentation: LC-MS/MS Performance
Validation ParameterPerformance MetricTypical Value/RangeAnalyte/Matrix Example
Linearity (R²) Correlation Coefficient> 0.99Per- and polyfluoroalkyl substances (PFAS) in drinking water
Accuracy Recovery80-120%Fluorinated drug metabolite in human plasma
Precision (RSD) Intermediate Precision< 15%Quality control of a fluorinated active pharmaceutical ingredient (API)
Limit of Quantitation (LOQ) Concentration0.01 - 10 ng/mLTrace-level detection of emerging fluorinated contaminants
Specificity No interference at retention timeNo significant peaks in blank matrixAnalysis of a specific fluorinated compound in a complex mixture
Robustness % Change in Response< 15%Small variations in mobile phase composition and column temperature
Experimental Protocols: LC-MS/MS Validation

Specificity:

  • Analyze a blank matrix sample (a sample prepared in the same way as the analytical samples but without the analyte).

  • Analyze a sample spiked with the fluorinated analyte and potential interfering substances (e.g., related compounds, degradation products).

  • The chromatograms should demonstrate that there are no significant interfering peaks at the retention time of the analyte in the blank matrix. The analyte peak should be well-resolved from other components in the spiked sample.

Limit of Quantitation (LOQ):

  • Prepare a series of low-concentration standards of the fluorinated analyte.

  • Determine the concentration at which the signal-to-noise ratio is approximately 10:1.

  • Alternatively, determine the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (e.g., RSD < 20% and recovery of 80-120%).

Robustness:

  • Identify critical method parameters that may be subject to small variations during routine use (e.g., mobile phase pH, column temperature, flow rate).

  • Deliberately vary each parameter within a small, defined range (e.g., pH ± 0.2 units, temperature ± 5°C).

  • Analyze a standard solution under each of the modified conditions.

  • Calculate the percentage change in the analytical response (e.g., peak area) compared to the nominal conditions. The changes should be within an acceptable range, typically less than 15%.

Fluorine-19 Quantitative Nuclear Magnetic Resonance (¹⁹F qNMR)

¹⁹F qNMR is a primary analytical method that allows for the direct quantification of fluorinated compounds without the need for a specific reference standard of the analyte.[2][3] Its high specificity and the direct proportionality between the signal integral and the number of nuclei make it a valuable tool for purity assessment and the certification of reference materials.[2][4]

Data Presentation: ¹⁹F qNMR Performance
Validation ParameterPerformance MetricTypical Value/RangeAnalyte/Matrix Example
Linearity (R²) Correlation Coefficient> 0.999Purity determination of a fluorinated active pharmaceutical ingredient (API)
Accuracy Agreement with Certified Value98-102%Quantification of a fluorinated reference material
Precision (RSD) Repeatability< 1%Assay of a bulk fluorinated chemical
Limit of Quantitation (LOQ) Concentration0.1 - 1 mg/mLMeasurement of major components in a mixture
Specificity Resolution of ¹⁹F signalsWell-resolved signals for analyte and internal standardAnalysis of a fluorinated compound in the presence of excipients
Robustness % Change in Integral< 2%Variations in pulse sequence parameters
Experimental Protocols: ¹⁹F qNMR Validation

Sample Preparation and Analysis:

  • Accurately weigh a known amount of the fluorinated analyte and a certified internal standard (with a known purity and a well-resolved ¹⁹F signal) into an NMR tube.

  • Dissolve the sample and internal standard in a suitable deuterated solvent.

  • Acquire the ¹⁹F NMR spectrum using appropriate parameters, ensuring a sufficient relaxation delay (typically 5 times the longest T1 relaxation time) to allow for complete magnetization recovery.

Quantification:

  • Integrate the well-resolved signals of the analyte and the internal standard.

  • Calculate the concentration or purity of the analyte using the following equation:

    Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral of the signal

    • N = Number of fluorine atoms contributing to the signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

    • analyte = analyte of interest

    • IS = internal standard

Accuracy:

  • Prepare a sample of a certified reference material (CRM) of a fluorinated compound.

  • Analyze the CRM using the developed ¹⁹F qNMR method with a suitable internal standard.

  • Calculate the purity or concentration of the CRM.

  • The result should be in close agreement with the certified value (typically within ±2%).

Mandatory Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Weighing/Dilution spike Spiking (for Accuracy) start->spike Optional extract Extraction/Cleanup start->extract spike->extract injection GC Injection extract->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification end end quantification->end Final Result logical_relationship_validation cluster_precision Precision Levels method_validation Analytical Method Validation specificity Specificity (Analyte vs. Interferences) method_validation->specificity linearity Linearity (Response vs. Concentration) method_validation->linearity accuracy Accuracy (Closeness to True Value) method_validation->accuracy precision Precision (Agreement of Repeated Measurements) method_validation->precision robustness Robustness (Insensitivity to Small Changes) method_validation->robustness loq Limit of Quantitation (Lowest Quantifiable Level) method_validation->loq repeatability Repeatability (Short-term) precision->repeatability intermediate Intermediate Precision (Inter-day/analyst) reproducibility Reproducibility (Inter-laboratory)

References

Benchmarking the performance of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate in specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate is a fluorinated β-keto ester with potential applications as a versatile building block in the synthesis of novel heterocyclic compounds for the pharmaceutical and agrochemical industries. This guide aims to provide a comparative analysis of its expected performance in several key chemical reactions, drawing upon established principles of organic chemistry and available data for structurally similar compounds. However, a comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of specific experimental data benchmarking the performance of this compound in direct comparative studies.

This guide will, therefore, provide a theoretical and qualitative comparison based on the known electronic effects of the tetrafluorophenyl group and the general reactivity of β-keto esters. The information presented is intended to guide researchers in designing experiments and to highlight the potential advantages and disadvantages of this fluorinated building block.

Theoretical Performance Comparison

The presence of the electron-withdrawing 2,3,4,5-tetrafluorophenyl group is expected to significantly influence the reactivity of the β-keto ester moiety compared to its non-fluorinated counterpart, ethyl benzoylacetate, and the commonly used ethyl acetoacetate.

Reaction TypeThis compound (Expected)Ethyl Benzoylacetate (Alternative)Ethyl Acetoacetate (Alternative)Rationale for Performance Difference
Pyrazole Synthesis Potentially higher yields and faster reaction rates.Standard reactivity.Standard reactivity.The increased electrophilicity of the carbonyl carbons in the fluorinated compound should facilitate the initial condensation with hydrazine derivatives.
Knoevenagel Condensation May exhibit slower reaction rates or require stronger basic catalysts.Standard reactivity.Standard reactivity.The electron-withdrawing nature of the fluorinated ring decreases the acidity of the α-protons, making enolate formation more difficult.
Biginelli Reaction Expected to show good reactivity and potentially high yields.Standard reactivity.Standard reactivity.The enhanced electrophilicity of the carbonyl group should favor the initial steps of the reaction mechanism.
Hantzsch Pyridine Synthesis Likely to perform well, potentially leading to higher yields.Standard reactivity.Standard reactivity.Similar to the Biginelli reaction, the electrophilic nature of the carbonyl should drive the reaction forward.

Experimental Protocols: General Methodologies

While specific optimized protocols for this compound are not available, the following general procedures for common reactions involving β-keto esters can be adapted as a starting point for experimental design. Researchers will need to optimize reaction conditions such as temperature, reaction time, and catalyst choice.

General Protocol for Pyrazole Synthesis
  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the desired hydrazine derivative (1 equivalent).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography.

General Protocol for Knoevenagel Condensation
  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), an aldehyde or ketone (1 equivalent), and a catalytic amount of a base (e.g., piperidine, pyridine) in a suitable solvent (e.g., ethanol, toluene).

  • Reaction Conditions: The mixture is typically heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC.

  • Work-up: After cooling, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The product is purified by column chromatography or distillation.

Visualizing Reaction Pathways

To aid in the conceptualization of these synthetic transformations, the following diagrams illustrate the general workflows and key relationships in the discussed reactions.

Knoevenagel_Condensation_Workflow reagents This compound + Aldehyde/Ketone + Base Catalyst reaction Knoevenagel Condensation reagents->reaction Mixing workup Aqueous Work-up & Extraction reaction->workup Reaction Completion purification Purification (Chromatography/Distillation) workup->purification product α,β-Unsaturated Product purification->product

Caption: Generalized workflow for the Knoevenagel condensation.

Pyrazole_Synthesis_Pathway start This compound + Hydrazine Derivative condensation Condensation start->condensation cyclization Intramolecular Cyclization & Dehydration condensation->cyclization product Substituted Pyrazole cyclization->product

Caption: Key steps in the synthesis of pyrazoles.

Conclusion and Future Directions

This compound holds promise as a valuable synthon for accessing novel fluorinated heterocyclic compounds. The strong electron-withdrawing nature of the tetrafluorophenyl ring is anticipated to enhance its reactivity in reactions where the electrophilicity of the carbonyl groups is key, such as in the synthesis of pyrazoles, pyrimidines (Biginelli reaction), and pyridines (Hantzsch synthesis). Conversely, this electronic effect may present challenges in reactions requiring the formation of an enolate, such as the Knoevenagel condensation.

The lack of specific experimental data underscores the need for further research to fully characterize the reactivity of this compound. We encourage researchers to conduct and publish comparative studies that quantify the performance of this compound against its non-fluorinated and other fluorinated analogs. Such data, including reaction yields, times, and optimized conditions, would be invaluable to the scientific community and would facilitate the rational design of synthetic routes for new and potentially bioactive molecules.

A Comparative Guide to the In-Silico Modeling of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in-silico modeled reactivity of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate against its non-fluorinated counterpart, Ethyl 3-oxo-3-phenylpropanoate. The inclusion of a tetrafluorophenyl group is anticipated to significantly alter the electronic properties and, consequently, the reactivity of the molecule. This analysis is particularly relevant for researchers, scientists, and drug development professionals working with fluorinated compounds and β-keto esters.

Introduction to In-Silico Reactivity Modeling

In-silico, or computational, modeling has become an indispensable tool in modern chemistry, offering insights into reaction mechanisms, kinetics, and the electronic properties of molecules.[1][2][3] For complex molecules such as this compound, computational methods like Density Functional Theory (DFT) can predict reactivity by calculating parameters such as global electrophilicity and the location of electrophilic sites.[1] The strong electron-withdrawing nature of fluorine atoms is known to impart unique reactivity to organic compounds, making in-silico studies particularly valuable for understanding and predicting the behavior of fluorinated molecules.[4][5][6]

Comparative Reactivity Analysis

The primary focus of this guide is the comparative in-silico analysis of this compound and Ethyl 3-oxo-3-phenylpropanoate. The presence of the four fluorine atoms on the phenyl ring is expected to have a profound impact on the electron density distribution within the molecule.

Key Predicted Differences in Reactivity:

  • Enhanced Electrophilicity: The strong inductive effect of the tetrafluorophenyl group is predicted to withdraw electron density from the rest of the molecule, particularly from the β-dicarbonyl system. This would render the carbonyl carbons significantly more electrophilic compared to the non-fluorinated analogue.

  • Increased Acidity of α-Protons: The electron-withdrawing nature of the fluorinated ring is expected to increase the acidity of the α-protons on the methylene group, facilitating enolate formation.

  • Modified Nucleophilicity of the Enolate: While enolate formation may be more favorable, the resulting enolate is expected to be less nucleophilic due to the delocalization of the negative charge being influenced by the electron-withdrawing ring.

These predicted differences suggest that this compound will exhibit distinct reactivity in common reactions of β-keto esters, such as alkylation, hydrolysis, and decarboxylation.[7]

Quantitative Data Summary

The following table summarizes the predicted and known properties of this compound and its non-fluorinated analog, Ethyl 3-oxo-3-phenylpropanoate. The computational data is hypothetical and would be generated using DFT calculations as described in the experimental protocols.

PropertyThis compoundEthyl 3-oxo-3-phenylpropanoate
Molecular Formula C₁₁H₈F₄O₃C₁₁H₁₂O₃
Molecular Weight 264.18 g/mol [8]192.21 g/mol
CAS Number 94695-50-8[9][10]94-02-0[11]
Predicted Global Electrophilicity Index (ω) HigherLower
Predicted pKa of α-Protons LowerHigher
Predicted ¹³C NMR Shift of Carbonyl Carbons DownfieldUpfield

Experimental Protocols

To validate the in-silico predictions, the following experimental protocols would be essential.

1. Synthesis of this compound:

The synthesis would likely follow a Claisen condensation reaction between a tetrafluorinated benzoic acid derivative and ethyl acetate.[12]

  • Materials: 2,3,4,5-tetrafluorobenzoyl chloride, ethyl acetate, sodium ethoxide, and a suitable aprotic solvent (e.g., THF).

  • Procedure: A solution of ethyl acetate would be treated with sodium ethoxide to form the enolate. 2,3,4,5-tetrafluorobenzoyl chloride would then be added dropwise to the enolate solution at a controlled temperature. The reaction mixture would be stirred until completion, followed by an acidic workup to yield the desired β-keto ester. Purification would be achieved through column chromatography.

2. Computational Modeling Protocol (DFT):

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)).[1]

  • Calculations:

    • Geometry optimization to find the lowest energy conformation.

    • Frequency analysis to confirm the structure as a true minimum.

    • Calculation of electronic properties such as molecular electrostatic potential (MEP), HOMO-LUMO energies, and global reactivity descriptors (electrophilicity index, hardness).

    • Calculation of NMR chemical shifts for comparison with experimental data.

3. Experimental Reactivity Studies:

  • Alkylation Reaction: The synthesized β-keto ester would be deprotonated using a base (e.g., sodium hydride) and then reacted with an alkyl halide (e.g., methyl iodide). The reaction progress and product formation would be monitored by Gas Chromatography (GC) and the product structure confirmed by ¹H and ¹³C NMR spectroscopy.

  • Kinetic Studies: The rate of a model reaction, such as the reaction with a nucleophile, would be measured for both the fluorinated and non-fluorinated compounds using techniques like UV-Vis spectroscopy or NMR spectroscopy to quantify the difference in reactivity.

Visualizations

DOT Script:

Reaction_Pathway A This compound B Enolate Intermediate A->B + Base C Alkylated Product B->C + Alkyl Halide Base Base (e.g., NaH) AlkylHalide Alkyl Halide (e.g., CH3I)

Caption: Alkylation reaction pathway of the title compound.

DOT Script:

Computational_Workflow Start Input Structure (this compound) Opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) Start->Opt Freq Frequency Analysis Opt->Freq Props Electronic Property Calculation (MEP, HOMO-LUMO, Electrophilicity) Freq->Props NMR NMR Chemical Shift Prediction Freq->NMR End Reactivity Prediction & Comparison Props->End NMR->End

Caption: In-silico modeling workflow for reactivity prediction.

Conclusion

The in-silico modeling of this compound reactivity, when compared to its non-fluorinated analog, provides a powerful predictive tool for understanding the influence of polyfluorination on chemical behavior. The computational data strongly suggests that the tetrafluorophenyl group significantly enhances the electrophilicity of the carbonyl carbons and the acidity of the α-protons. These predictions, once validated by the outlined experimental protocols, can guide the rational design of novel fluorinated compounds with tailored reactivity for applications in drug discovery and materials science.

References

A Comparative Analysis of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate and its Non-Fluorinated Analog, Ethyl Benzoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate and its non-fluorinated counterpart, Ethyl benzoylacetate. The introduction of fluorine atoms onto the phenyl ring significantly alters the physicochemical properties of the molecule, influencing its reactivity and potential applications in medicinal chemistry and materials science. While both compounds serve as valuable β-keto ester building blocks in organic synthesis, the tetrafluorinated analog offers unique properties due to the strong electron-withdrawing nature of the fluorine substituents.

Physicochemical Properties: A Comparative Overview

The presence of four fluorine atoms on the phenyl ring is expected to have a profound impact on the acidity of the α-protons, the lipophilicity, and the overall reactivity of the molecule. The electron-withdrawing inductive effect of the fluorine atoms increases the partial positive charge on the carbonyl carbon, making it more electrophilic. Furthermore, the acidity of the methylene protons is significantly increased in the fluorinated compound due to the stabilization of the resulting enolate anion.

PropertyThis compoundEthyl benzoylacetate (Ethyl 3-oxo-3-phenylpropanoate)
Molecular Formula C₁₁H₈F₄O₃C₁₁H₁₂O₃
Molecular Weight 264.17 g/mol 192.21 g/mol
Appearance Colorless to pale yellow liquid (estimated)Clear to pale yellow liquid
Boiling Point Estimated to be lower than the non-fluorinated analog due to reduced intermolecular forces265-270 °C
Melting Point Not available< 0 °C
Density > 1.11 g/mL (estimated)1.11 g/mL
pKa (α-protons) Significantly lower than 10-11 (estimated)~10-11
logP Higher than 1.87 (estimated)1.87
Water Solubility Lower than the non-fluorinated analog (estimated)Insoluble
Solubility in Organic Solvents Soluble in common organic solventsSoluble in common organic solvents

Note: Experimental data for this compound is limited. Estimated values are based on the known effects of polyfluorination on aromatic systems.

Synthesis and Reactivity

Both compounds are synthesized via a Claisen condensation reaction. The general workflow involves the reaction of an appropriate ethyl ester with a strong base to form an enolate, which then undergoes nucleophilic acyl substitution with another ester.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-oxo-3-phenylpropanoate (Ethyl Benzoylacetate)

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • Ethyl acetate

  • Ethyl benzoate

  • Sodium ethoxide

  • Diethyl ether

  • Aqueous acid (e.g., HCl or H₂SO₄) for workup

Procedure:

  • A solution of sodium ethoxide in ethanol is prepared.

  • A mixture of ethyl acetate and ethyl benzoate is added dropwise to the sodium ethoxide solution at a controlled temperature.

  • The reaction mixture is stirred for several hours to allow the condensation to complete.

  • The reaction is quenched by the addition of aqueous acid.

  • The product is extracted with diethyl ether.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation.

Protocol 2: Proposed Synthesis of this compound

Materials:

  • Ethyl acetate

  • Ethyl 2,3,4,5-tetrafluorobenzoate

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

  • Anhydrous solvent (e.g., THF or Diethyl ether)

  • Aqueous acid (e.g., dilute HCl) for workup

Procedure:

  • Sodium hydride is suspended in an anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Ethyl acetate is added dropwise to the suspension to form the enolate.

  • Ethyl 2,3,4,5-tetrafluorobenzoate is then added to the reaction mixture.

  • The reaction is stirred, and the progress is monitored by a suitable technique (e.g., TLC or GC).

  • Upon completion, the reaction is carefully quenched with a cooled, dilute aqueous acid.

  • The product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • Purification is likely to be achieved by vacuum distillation or column chromatography.

Experimental and Logical Workflows

Synthesis_Workflows cluster_non_fluorinated Synthesis of Ethyl Benzoylacetate cluster_fluorinated Proposed Synthesis of this compound nf_reagents Ethyl Acetate + Ethyl Benzoate nf_condensation Claisen Condensation nf_reagents->nf_condensation nf_base Sodium Ethoxide nf_base->nf_condensation nf_workup Acidic Workup nf_condensation->nf_workup nf_purification Vacuum Distillation nf_workup->nf_purification nf_product Ethyl Benzoylacetate nf_purification->nf_product f_reagents Ethyl Acetate + Ethyl 2,3,4,5-tetrafluorobenzoate f_condensation Claisen Condensation f_reagents->f_condensation f_base Sodium Hydride f_base->f_condensation f_workup Acidic Workup f_condensation->f_workup f_purification Purification (Distillation/Chromatography) f_workup->f_purification f_product Ethyl 3-oxo-3-(2,3,4,5- tetrafluorophenyl)propanoate f_purification->f_product

Caption: Synthetic workflows for the non-fluorinated and proposed fluorinated β-keto esters.

Impact of Fluorination on Potential Applications

While both compounds are primarily utilized as intermediates in the synthesis of more complex molecules such as pharmaceuticals and agrochemicals, the presence of the tetrafluorophenyl moiety can impart desirable properties to the final products.

  • Increased Lipophilicity: The logP of the fluorinated analog is expected to be higher, which can enhance membrane permeability and bioavailability of derivative compounds.[1][2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the presence of fluorine atoms on the aromatic ring can block sites of metabolic oxidation, thereby increasing the in vivo half-life of drug candidates.

  • Altered Acidity and Reactivity: The significantly lower pKa of the α-protons in the fluorinated compound can be exploited for specific synthetic transformations that are not feasible with the non-fluorinated analog.

  • Unique Intermolecular Interactions: Fluorine atoms can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can influence the binding affinity of a molecule to its biological target.

Fluorination_Effects pka Increased Acidity (Lower pKa) synthesis Novel Synthetic Routes pka->synthesis logp Increased Lipophilicity (Higher logP) bioavailability Enhanced Bioavailability logp->bioavailability reactivity Enhanced Electrophilicity binding Altered Target Binding reactivity->binding reactivity->synthesis metabolism Increased Metabolic Stability fluorination Tetrafluorination of Phenyl Ring fluorination->pka Inductive Effect fluorination->logp Hydrophobicity fluorination->reactivity Electron Withdrawal

Caption: Logical relationship between fluorination and its potential impact on molecular properties.

References

Safety Operating Guide

Proper Disposal of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate, ensuring the protection of personnel and the environment.

This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound (CAS No. 94695-50-8), a fluorinated organic compound. Adherence to these procedures is critical for maintaining laboratory safety and ensuring compliance with environmental regulations. Due to its halogenated nature, this compound requires disposal as hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. In the absence of a specific Safety Data Sheet (SDS) for this compound, information from structurally similar chemicals should be considered as a precautionary measure.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.

Spill Management: In the event of a small spill, absorb the material using an inert absorbent such as vermiculite or dry sand. Do not use combustible materials like paper towels for the initial absorption of significant spills. The collected absorbent material is also considered hazardous waste and must be disposed of accordingly. For larger spills, evacuate the area and follow your institution's established emergency protocols. Under no circumstances should this chemical be allowed to enter drains or waterways.

Waste Disposal Workflow

The primary and approved method for the disposal of this compound is through a licensed hazardous waste disposal service.[1] Incineration in a chemical incinerator equipped with an afterburner and scrubber is the typical final disposal method.[1]

A Step 1: Waste Identification & Segregation B Step 2: Container Selection & Labeling A->B Properly categorize as halogenated organic waste C Step 3: Waste Accumulation & Storage B->C Use compatible, sealed containers with clear hazardous waste labels D Step 4: Arrange for Professional Disposal C->D Store in designated satellite accumulation area E Step 5: Final Disposal (Incineration) D->E Contact licensed hazardous waste contractor

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

  • Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[2] Do not mix this compound waste with other incompatible waste types, such as acids, bases, or oxidizers.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., absorbent pads, gloves), in a designated and compatible waste container.

    • The container must be made of a material that will not react with the chemical and must have a secure, tight-fitting lid to prevent leakage or evaporation.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and its CAS number: "94695-50-8."

    • Indicate the approximate concentration and quantity of the waste.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This storage area should be secure, well-ventilated, and away from sources of ignition.

  • Final Disposal:

    • Once the waste container is full or ready for disposal, contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.

    • Never dispose of this chemical down the drain or in regular trash.[1]

Quantitative Data Summary

PropertyValue/InformationSource
CAS Number 94695-50-8[3]
Molecular Formula C₁₁H₈F₄O₃[3]
Appearance Colorless liquid with a faint odor (based on similar compounds)[4]
Disposal Method Incineration by a licensed hazardous waste facility
Handling Use in a well-ventilated area (fume hood)General Laboratory Practice
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat[1]

Logical Relationship Diagram: Safety and Disposal

The following diagram illustrates the logical dependencies for ensuring safe handling and proper disposal.

cluster_0 Prerequisites cluster_1 Execution cluster_2 Outcome A Understand Hazards (Fluorinated Organic Compound) C Wear Appropriate PPE A->C D Handle in Fume Hood A->D E Segregate Waste A->E F Use Labeled, Compatible Waste Containers A->F B Review Institutional EHS Protocols B->C B->D B->E B->F G Safe Handling C->G D->G H Compliant Disposal E->H F->H

Caption: Logical flow for safe handling and disposal procedures.

References

Essential Safety and Operational Guide for Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate, a specialized organic compound utilized in chemical synthesis. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Properties and Hazards:

PropertyData
Appearance Likely a colorless to pale yellow liquid.
Solubility Expected to be sparingly soluble in water and highly soluble in organic solvents like ethanol, acetone, and dichloromethane.[1]
Boiling Point Expected to be in the range of 247-270°C, similar to related compounds.[1][2]
Primary Hazards Assumed to be toxic and an environmental hazard. Halogenated compounds can be carcinogenic.[3]
Incompatibilities Strong oxidizing agents.[2]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment must be worn at all times to minimize exposure and ensure personal safety.

  • Eye Protection : Safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required to protect from splashes.[2] A face shield should be used when there is a greater risk of splashing.

  • Hand Protection : Chemical-resistant nitrile gloves are mandatory to prevent skin contact.[4] Always consult the glove manufacturer's specifications for chemical-specific compatibility.

  • Body Protection : A laboratory coat must be worn to protect skin and clothing.[4] For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or suit is recommended.

  • Footwear : Closed-toe shoes are required to protect feet from spills.[4]

  • Respiratory Protection : All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors or mists.[4][5] If a fume hood is not available or in the case of a large spill, a gas mask with an appropriate cartridge should be used.

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following operational plan will ensure the safe handling of this compound in a laboratory setting.

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE and ensure it is in good condition.

    • Have an emergency eyewash and safety shower readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Keep a spill kit with inert absorbent material (e.g., sand, silica gel) readily available.[2]

  • Handling :

    • Conduct all work involving the compound within the chemical fume hood to minimize inhalation exposure.[4][5]

    • Avoid direct contact with skin, eyes, and clothing.[6]

    • Keep the container tightly closed when not in use.

    • Prevent the generation of vapor or mist.[6]

    • Keep away from ignition sources as many organic substances are flammable.[5] Use heating mantles or water baths instead of open flames if heating is required.[4]

  • Post-Handling :

    • Wash hands and face thoroughly after handling.[6]

    • Clean the work area and any equipment used.

    • Properly label and store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[3][6]

Disposal Plan: Managing Halogenated Waste

Proper disposal of this compound is critical due to its halogenated nature, which poses environmental risks.

  • Waste Segregation :

    • Crucially, never mix halogenated waste with non-halogenated organic waste. [7] This is because halogenated compounds require specific disposal methods, and mixing them can increase disposal costs and environmental impact.[3]

    • Do not dispose of this chemical down the drain.[4][5]

  • Waste Collection :

    • Collect all waste containing this compound in a designated, properly labeled "Halogenated Organic Waste" container.[4][5] These containers are often color-coded (e.g., green-labeled carboys) for easy identification.[8]

    • Ensure the waste container is made of a compatible material and has a secure, tight-fitting lid.[7]

    • Affix a hazardous waste tag to the container before adding any waste.[3][7]

  • Waste Storage and Disposal :

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory, preferably in secondary containment.[3]

    • The storage area should be cool, dry, and well-ventilated.[3]

    • Arrange for the disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[4]

Experimental Workflow

Safe Handling and Disposal Workflow for this compound prep 1. Preparation - Verify fume hood function - Don PPE - Prepare spill kit handling 2. Handling - Work in fume hood - Avoid contact - Keep container closed prep->handling Proceed with caution post_handling 3. Post-Handling - Clean work area - Wash hands - Store properly handling->post_handling After experiment waste_collection 4. Waste Collection - Use designated 'Halogenated Waste' container - Label container handling->waste_collection During experiment disposal 5. Final Disposal - Store in satellite accumulation area - Contact EHS for pickup post_handling->disposal When container is full

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。